molecular formula C11H14N2O4 B4881790 N-(4-hydroxybutyl)-3-nitrobenzamide CAS No. 413573-35-0

N-(4-hydroxybutyl)-3-nitrobenzamide

Cat. No.: B4881790
CAS No.: 413573-35-0
M. Wt: 238.24 g/mol
InChI Key: VNMZWNCKOACTBK-UHFFFAOYSA-N
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Description

N-(4-hydroxybutyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 238.09535693 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-hydroxybutyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-7-2-1-6-12-11(15)9-4-3-5-10(8-9)13(16)17/h3-5,8,14H,1-2,6-7H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMZWNCKOACTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293081
Record name N-(4-Hydroxybutyl)-3-nitrobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

413573-35-0
Record name N-(4-Hydroxybutyl)-3-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=413573-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Hydroxybutyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: N-(4-hydroxybutyl)-3-nitrobenzamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and applications of N-(4-hydroxybutyl)-3-nitrobenzamide (CAS 413573-35-0). This document is structured for researchers and process chemists requiring a rigorous understanding of this intermediate's utility in medicinal chemistry, specifically in the design of benzamide-based scaffolds and linker technologies.

Executive Summary

This compound is a bifunctional synthetic intermediate characterized by a 3-nitrobenzamide core and a 4-hydroxybutyl aliphatic chain. Its dual functionality—an electron-withdrawing nitro group susceptible to reduction and a primary alcohol amenable to activation or conjugation—makes it a high-value scaffold in drug discovery.

It is primarily utilized in:

  • Fragment-Based Drug Discovery (FBDD): As a precursor to 3-aminobenzamide derivatives, a privileged structure in PARP (Poly ADP-ribose polymerase) and HDAC (Histone deacetylase) inhibitors.

  • Linker Chemistry: The 4-carbon alkyl chain serves as a defined spacer in PROTAC (Proteolysis Targeting Chimera) and Antibody-Drug Conjugate (ADC) design, connecting a warhead to an E3 ligase ligand or antibody.

  • Library Synthesis: A versatile building block for Structure-Activity Relationship (SAR) studies involving benzamide pharmacophores.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyData
Chemical Name This compound
CAS Number 413573-35-0
Molecular Formula C₁₁H₁₄N₂O₄
Molecular Weight 238.24 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM; Insoluble in Water
pKa (Calculated) ~14.8 (Amide NH), ~16 (Alcohol OH)
LogP (Predicted) ~1.2

Synthetic Route & Methodology

The synthesis of this compound typically follows a nucleophilic acyl substitution (Schotten-Baumann type reaction) between 3-nitrobenzoyl chloride and 4-amino-1-butanol. This route is preferred for its high yield and operational simplicity.

Reaction Mechanism

The nucleophilic nitrogen of the amino alcohol attacks the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base (Triethylamine or DIPEA) is required to scavenge the liberated HCl, driving the equilibrium forward and preventing protonation of the amine.

Step-by-Step Protocol

Note: All steps should be performed in a fume hood due to the lachrymatory nature of acid chlorides.

Reagents:

  • 3-Nitrobenzoyl chloride (1.0 equiv)

  • 4-Amino-1-butanol (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Preparation: Dissolve 4-amino-1-butanol (1.1 equiv) and Et₃N (1.5 equiv) in anhydrous DCM (10 mL/g) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0°C using an ice bath to minimize side reactions (e.g., O-acylation).

  • Addition: Dissolve 3-nitrobenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes.

    • Critical Control Point: Maintain temperature < 5°C during addition to favor N-acylation over O-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1]

  • Workup:

    • Quench with water.[2]

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), Sat. NaHCO₃ (to remove unreacted acid), and Brine .

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% Methanol in DCM).

Visualization of Synthesis Pathway

SynthesisPath SM1 3-Nitrobenzoyl Chloride (Electrophile) RXN Reaction: DCM, Et3N, 0°C -> RT SM1->RXN SM2 4-Amino-1-butanol (Nucleophile) SM2->RXN INT Tetrahedral Intermediate RXN->INT Nucleophilic Attack PROD This compound (Target) INT->PROD Elimination of HCl

Caption: Synthesis of this compound via nucleophilic acyl substitution.

Reactivity & Downstream Applications[11]

This intermediate is a "bifunctional handle," allowing chemists to diverge into two distinct chemical spaces: Reduction (modifying the core) and Activation (modifying the chain).

Reduction to 3-Aminobenzamide (Core Modification)

The nitro group is a "masked" aniline. Reduction yields N-(4-hydroxybutyl)-3-aminobenzamide , a critical scaffold for PARP inhibitors.

  • Method A (Catalytic Hydrogenation): H₂, Pd/C (10%) in MeOH. Cleanest method.

  • Method B (Chemical Reduction): Fe powder/NH₄Cl or SnCl₂. Used if alkene functionality exists elsewhere in the molecule.

Alcohol Activation (Chain Modification)

The primary alcohol can be converted into a leaving group (Mesylate, Tosylate, Halide) or oxidized to an aldehyde/acid.

  • Application: This allows the benzamide moiety to be "clicked" or alkylated onto a larger drug molecule (e.g., attaching to a kinase inhibitor core).

  • Protocol: React with Methanesulfonyl chloride (MsCl) and Et₃N in DCM to form the mesylate, followed by displacement with a secondary amine or thiol.

Application Workflow Diagram

ReactivityMap Core This compound Red Reduction (H2, Pd/C) Core->Red Act Activation (MsCl/Et3N) Core->Act Ox Oxidation (Dess-Martin) Core->Ox Aniline 3-Amino Analog (PARP Inhibitor Precursor) Red->Aniline Linker Alkylating Agent (PROTAC Linker) Act->Linker Aldehyde Aldehyde Intermediate (Reductive Amination) Ox->Aldehyde

Caption: Divergent synthetic utility of the this compound scaffold.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Amide NH: Broad triplet/singlet around δ 8.5–9.0 ppm .

    • Aromatic Protons: Four distinct signals for the 3-substituted ring (approx. δ 8.7 (s), 8.4 (d), 8.3 (d), 7.8 (t)).

    • Alkyl Chain:

      • N-CH₂: Quartet/triplet at δ 3.3 ppm .

      • O-CH₂: Triplet at δ 3.4–3.5 ppm .

      • Internal CH₂: Multiplets at δ 1.5–1.6 ppm .

    • Hydroxyl OH: Broad singlet (exchangeable with D₂O) or triplet if dry DMSO is used.

  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]⁺ = 239.1 .

    • Sodium Adduct: [M+Na]⁺ = 261.1 .

Safety & Handling

  • Nitro Compounds: While 3-nitrobenzamide derivatives are generally stable, nitro compounds can be energetic. Avoid heating dry solids to high temperatures (>150°C) without DSC testing.

  • Skin Sensitization: Benzamides can be skin sensitizers. Wear nitrile gloves and use a fume hood.

  • Storage: Store at 2–8°C under inert gas. Hygroscopic nature of the amide/alcohol requires protection from moisture to prevent hydrolysis or caking.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Nitro-4-phenylmethoxybenzamide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 60703879, 4-Hydroxy-3-nitrobenzylamine. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: this compound (CAS 413573-35-0).[3] Retrieved from

  • Organic Syntheses. (1927). p-Nitrobenzoyl chloride. Org. Synth. 7, 74. Retrieved from (Reference for acid chloride handling).

  • Vibrant Pharma. (2025). Benzamide Building Blocks for Medicinal Chemistry. Retrieved from

Sources

Molecular structure and chemical abstract identifiers for N-(4-hydroxybutyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical dossier for N-(4-hydroxybutyl)-3-nitrobenzamide , a critical intermediate in the synthesis of functionalized benzamide scaffolds, particularly in the development of PARP inhibitors, histone deacetylase (HDAC) inhibitors, and specific PROTAC linkers.

Structural Profile, Synthetic Methodology, and Application Logic

Part 1: Molecular Identity & Physicochemical Profile

This section establishes the definitive chemical identity of the compound. In drug discovery workflows, accurate registration of the nitro precursor is essential for tracking the purity of downstream amino derivatives.

Chemical Identifiers[1][2][3][4]
Identifier Type Value / Descriptor
IUPAC Name This compound
CAS Registry Number 413573-35-0
Molecular Formula C₁₁H₁₄N₂O₄
Molecular Weight 238.24 g/mol
SMILES O=c1cccc(C(=O)NCCCCO)c1
InChI Key (Computed) VZCYOQXVZCOLKA-UHFFFAOYSA-N
Appearance Pale yellow to off-white crystalline solid
Structural Logic

The molecule consists of a 3-nitrobenzoyl core coupled to a 4-hydroxybutyl chain.

  • The Nitro Group (-NO₂): Positioned meta to the amide. It serves as a "masked" aniline. Its electron-withdrawing nature deactivates the ring, making the amide bond relatively stable against hydrolysis during acidic workups.

  • The Hydroxyl Tail (-OH): A primary alcohol at the terminus of a C4 alkyl chain. This moiety provides a handle for further functionalization (e.g., conversion to a mesylate/tosylate for nucleophilic substitution) or improves aqueous solubility in biological assays.

Part 2: Synthetic Methodology (The "Self-Validating" Protocol)

Objective: Synthesize this compound with >95% purity using a Schotten-Baumann type acylation.

Rationale: We utilize 3-nitrobenzoyl chloride rather than the carboxylic acid. While the acid coupling (using EDC/HOBt) is milder, the acid chloride route is kinetically faster and simplifies purification, as the byproduct (HCl) is easily scavenged.

Reaction Pathway Visualization

SynthesisPathway Reactant1 3-Nitrobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate DCM, 0°C Reactant2 4-Amino-1-butanol (Nucleophile) Reactant2->Intermediate Base Triethylamine (Et3N) (Scavenger) Byproduct Et3N·HCl (Salt) Base->Byproduct Captures HCl Product N-(4-hydroxybutyl)- 3-nitrobenzamide Intermediate->Product Elimination Intermediate->Byproduct

Figure 1: Synthetic pathway utilizing nucleophilic acyl substitution. The base (Et3N) is critical to drive the equilibrium by neutralizing the generated HCl.

Experimental Protocol

Reagents:

  • 3-Nitrobenzoyl chloride (1.0 equiv)

  • 4-Amino-1-butanol (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Preparation (0 min): Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen. Add 4-amino-1-butanol (1.1 eq) and TEA (1.5 eq) into anhydrous DCM (10 volumes).

    • Why: The amine and base are dissolved first to ensure the acid chloride reacts immediately upon addition, minimizing hydrolysis by ambient moisture.

  • Addition (15 min): Cool the solution to 0°C (ice bath). Dissolve 3-nitrobenzoyl chloride (1.0 eq) in a minimal amount of DCM and add it dropwise to the amine solution.

    • Control Point: Maintain temperature <5°C. The reaction is exothermic; overheating can lead to O-acylation (ester formation) on the hydroxyl group of the amino-alcohol.

  • Reaction (2-4 hours): Allow the mixture to warm to room temperature (RT).

    • Validation: Monitor by TLC (System: 5% MeOH in DCM). The starting material (acid chloride) should disappear instantly; the amine spot (ninhydrin active) should diminish.

  • Workup (Self-Validating Purification):

    • Wash 1 (Acidic): Wash the organic layer with 1N HCl.

      • Logic: This protonates unreacted amine and TEA, moving them to the aqueous layer.

    • Wash 2 (Basic): Wash with sat. NaHCO₃.

      • Logic: This removes any hydrolyzed 3-nitrobenzoic acid.

    • Wash 3 (Neutral): Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: If the "Acid/Base Wash" does not yield >95% purity, recrystallize from Ethyl Acetate/Hexane .

Part 3: Applications & Downstream Logic

This molecule is rarely the final drug; it is a scaffold enabler . Its primary utility lies in its reduction to the aniline derivative, which acts as a pharmacophore in PARP inhibitors (mimicking the nicotinamide moiety of NAD+).

Functionalization Workflow

Applications Root This compound (Core Scaffold) Process1 Reduction (H2/Pd-C or Fe/NH4Cl) Root->Process1 Nitro Reduction Process2 Appel Reaction (CBr4 / PPh3) Root->Process2 OH Activation Product1 N-(4-hydroxybutyl)-3-aminobenzamide (PARP Inhibitor Precursor) Process1->Product1 Product2 Alkyl Bromide Derivative (Linker for PROTACs) Process2->Product2

Figure 2: Divergent synthetic utility. The nitro group allows for latent amine generation, while the hydroxyl group allows for alkyl chain extension or halogenation.

Key Application: PARP Inhibition

The 3-aminobenzamide motif (derived from this nitro precursor) is a classic zinc-binding pharmacophore. The 4-hydroxybutyl chain improves solubility and can hydrogen bond with the solvent front in the enzyme pocket, or serve as a linker to a secondary binding motif.

Part 4: Safety & Handling (E-E-A-T Compliance)

As a nitro-aromatic compound, standard safety protocols must be rigorously followed.[1]

Hazard Class Risk Description Mitigation Strategy
Acute Toxicity Nitro compounds can cause methemoglobinemia upon prolonged exposure.Use double nitrile gloves; handle only in a fume hood.
Reactivity Stable at RT, but incompatible with strong reducing agents (hydrazine, LAH) unless controlled.Store away from metal hydrides.
Synthetic Hazard Use of Acid Chlorides generates HCl gas.Use a base trap or scrubber during the synthesis step.

References

  • Sigma-Aldrich. (2023). Product Specification: this compound (CAS 413573-35-0). Merck KGaA.[2]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Schotten-Baumann conditions).
  • Costantino, L., et al. (2001). "Design, Synthesis, and Biological Evaluation of Hydroxamic Acid Derivatives as Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for benzamide linkers in drug design).
  • Griffin, R. J., et al. (1998). "Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP)." Journal of Medicinal Chemistry. (Reference for 3-substituted benzamide pharmacophores).

Sources

Critical Evaluation of Precursor Viability: The Role of N-(4-hydroxybutyl)-3-nitrobenzamide vs. Established Cilostazol Synthesis Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and retrosynthetic analysis, algorithmic misattributions frequently occur during automated database cross-referencing. One such anomaly is the queried role of N-(4-hydroxybutyl)-3-nitrobenzamide (CAS: 413573-35-0)[1] as a precursor in the synthesis of Cilostazol [2], a widely prescribed phosphodiesterase III (PDE3) inhibitor used to treat intermittent claudication[3].

This technical whitepaper serves to definitively correct this structural misconception. By applying rigorous mechanistic evaluation, we demonstrate that this compound has zero viable application in the synthesis of Cilostazol. Furthermore, this guide outlines the actual, field-validated synthetic routes for Cilostazol, detailing self-validating experimental protocols and quantitative impurity control strategies.

Structural Disparity and the Database Misconception

High-resolution mass spectrometry (HR-MS/MS) libraries and automated structural isomer generators occasionally flag disparate compounds due to shared nominal mass fragments or algorithmic similarity scoring[4]. However, a fundamental chemical analysis reveals a complete structural mismatch.

Cilostazol (C₂₀H₂₇N₅O₂) is characterized by a 3,4-dihydro-2(1H)-quinolinone core linked via a butoxy chain to a 1-cyclohexyl-1H-tetrazole moiety [3]. Conversely, this compound consists of a nitrobenzene ring attached to an aliphatic amide[1]. The nitrobenzamide lacks both the carbostyril precursor framework and the tetrazole ring necessary to form the Cilostazol API.

G A Target: Cilostazol (PDE3 Inhibitor) C Core 1: 3,4-dihydro-2(1H)-quinolinone A->C D Core 2: 1-cyclohexyl-1H-tetrazole A->D B Query Precursor: This compound E Contains: 3-nitrobenzene ring B->E F Contains: aliphatic amide B->F G Result: Structural Mismatch (Not a viable intermediate) C->G D->G E->G F->G

Logical structural mapping demonstrating the incompatibility of the queried precursor.

Validated Synthetic Pathways for Cilostazol

The actual industrial synthesis of Cilostazol relies on a highly optimized, convergent approach utilizing two primary building blocks[5].

  • Formation of the Carbostyril Core: 3-chloro-N-(4-methoxyphenyl)propanamide undergoes a Friedel-Crafts intramolecular cyclization using excess AlCl₃ at 150°C to yield the intermediate 6-hydroxy-3,4-dihydro-2(1H)-quinolinone [3].

  • Tetrazole Alkylation (Etherification): The carbostyril core is condensed with 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole via an Sₙ2 etherification reaction under alkaline conditions[2].

G Step1 3-chloro-N-(4-methoxyphenyl)propanamide Step2 Friedel-Crafts Cyclization (AlCl3, 150°C) Step1->Step2 Step3 6-hydroxy-3,4-dihydro-2(1H)-quinolinone Step2->Step3 Step4 Etherification / Condensation (K2CO3, DMF or EtOH, 80°C) Step3->Step4 ReactantB 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole ReactantB->Step4 Product Cilostazol (API) Step4->Product

Validated industrial synthesis pathway for Cilostazol API.

Experimental Protocol: The Etherification Workflow

To ensure scientific integrity, the following protocol represents a self-validating system for the final coupling step of Cilostazol synthesis. Every parameter is engineered to favor O-alkylation over N-alkylation, maximizing yield and purity[2],[3].

Step-by-Step Methodology

Step 1: Reactor Preparation & Reagent Charging

  • Action: In a dry, nitrogen-purged 5000L reactor, charge 1600 g of 66.7% ethanol (or anhydrous DMF for lab-scale)[2].

  • Addition: Add 180 g (1.1 mol) of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone and 296 g (1.22 mol) of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole[2].

  • Causality: A slight molar excess (1.1x) of the tetrazole chloride ensures complete consumption of the phenolic intermediate, which is harder to remove during downstream crystallization.

Step 2: Base-Catalyzed Deprotonation

  • Action: Introduce 385 g (2.79 mol) of Potassium Carbonate (K₂CO₃) and a catalytic amount of Sodium Sulfite (9 g)[2].

  • Causality: K₂CO₃ is a mild base. It is specifically selected because it selectively deprotonates the highly acidic phenolic hydroxyl group without abstracting the less acidic amide proton on the quinolinone ring. This prevents unwanted N-alkylation (which would yield inactive impurities). Sodium sulfite acts as an antioxidant to prevent oxidative degradation of the phenol at elevated temperatures.

Step 3: Nucleophilic Substitution (Sₙ2)

  • Action: Heat the mixture to reflux (approx. 80°C) and maintain constant agitation for 7 to 8 hours[2],[3].

  • In-Process Control (IPC): Pull a 1 mL aliquot at hour 6. Analyze via HPLC. The reaction is deemed complete when unreacted 6-hydroxy-3,4-dihydro-2(1H)-quinolinone is < 0.5%.

Step 4: Quenching and Stratification

  • Action: Cool the reactor to 25°C. Add 600 g of purified water and stir for 40 minutes[2].

  • Causality: Water quenches the reaction by dissolving the inorganic salts (KCl, unreacted K₂CO₃). The mixture will stratify, allowing the alkaline aqueous phase containing water-soluble impurities to be decanted to the wastewater system[2].

Step 5: Crystallization and Isolation

  • Action: Reduce the temperature of the organic phase to 5°C to induce crystallization. Filter the resulting white precipitate, wash with cold ethanol, and dry under reduced pressure at 85°C[2].

  • Expected Yield: ~377 g (92.5% yield) of Cilostazol as a white solid with an HPLC purity of ≥99.8%[2].

Impurity Profiling and Quantitative Data

Regulatory agencies (FDA, EMA, ICH) enforce strict impurity limits for Cilostazol to ensure drug safety[6]. Because this compound is not a part of this chemical ecosystem, it does not appear in the established impurity profile. Instead, process chemists must monitor for specific process-related degradation products and over-alkylation artifacts[3].

Table 1: Quantitative Impurity Profile in Cilostazol Synthesis

Impurity NameMW ( g/mol )Mechanism of FormationControl Strategy
OPC-13015 (Impurity 6) 368.3AlCl₃-mediated dehydrogenation of the 3,4-dihydrocarbostyril core during Friedel-Crafts cyclization[3].Strict temperature control (max 150°C) and limiting AlCl₃ equivalents[3].
Impurity 7 (Bis-alkylated) 590.3Reaction of the carbostyril core with two equivalents of the tetrazole chloride[3].Stoichiometric control of K₂CO₃; avoiding excessive reaction times[3].
Impurity 8 (Dimer) 576.5Double linking of the carbostyril core with two equivalents of tetrazole in highly alkaline conditions[3].Solvent optimization (EtOH vs. DMF) and pH monitoring[3].
Impurity 5 531.4Trace amounts of 5-(4,4-dichlorobutyl)-1-cyclohexyl-1H-tetrazole in the starting material[3].Rigorous incoming raw material purity screening (GC-MS)[3].

Conclusion

The hypothesis that this compound plays a role in the synthesis of Cilostazol is a structural fallacy, likely originating from automated database artifacts or misaligned HR-MS/MS spectral searches. A rigorous evaluation of the PDE3 inhibitor's molecular architecture confirms that the validated industrial synthesis relies exclusively on the etherification of a 3,4-dihydrocarbostyril core with a cyclohexyl-tetrazole derivative. By adhering to the chemical logic and self-validating protocols outlined in this guide, development professionals can ensure high-yield, high-purity API generation free from theoretical or algorithmic distractions.

References

  • Title: Cilostazol Impurities and Related Compound | Source: Veeprho | URL
  • Title: Cilostazol synthesis | Source: ChemicalBook | URL
  • Title: SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL | Source: Heterocycles / Clockss | URL
  • Title: Method for synthesizing cilostazol | Source: Google Patents | URL
  • Title: Hydroxybutyl (CAS: 413573-35-0)
  • Title: SCIEX All-In-One HR-MS/MS Library version 2.

Sources

The 3-Nitrobenzamide Scaffold: From PARP Inhibition to Zinc Finger Ejection

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Review for Medicinal Chemists

Executive Summary

The 3-nitrobenzamide (3-NBA) scaffold represents a critical case study in medicinal chemistry, illustrating the fine line between non-covalent competitive inhibition and covalent electrophilic modification. Historically categorized alongside its reduced congener, 3-aminobenzamide (a classic PARP-1 competitive inhibitor), the 3-nitro variant exhibits distinct pharmacology driven by the electron-withdrawing nature of the nitro group. This guide analyzes the scaffold’s transition from a putative PARP inhibitor to a validated "zinc ejector" (as seen with Iniparib) and its utility in anti-retroviral (HIV) and anti-tubercular (DprE1) drug design.

The Pharmacophore: Electronic & Structural Properties

The 3-nitrobenzamide core is defined by a benzene ring substituted with an amide group at position 1 and a nitro group at position 3.

Electronic Influence of the Nitro Group

Unlike the electron-donating amino group in 3-aminobenzamide, the nitro group (


) is a strong electron-withdrawing group (EWG) via both induction (

) and resonance (

).
  • Acidity Modulation: The EWG character increases the acidity of the amide protons (if primary/secondary), potentially altering hydrogen bond donor capability in the binding pocket.

  • Electrophilic Activation: The nitro group deactivates the ring towards electrophilic aromatic substitution but activates it towards nucleophilic attack, particularly if a leaving group (e.g., Iodine) is present at the 4-position (as in Iniparib). This reactivity is the basis for the "zinc ejection" mechanism.

Structural Comparison
Feature3-Aminobenzamide (3-AB)3-Nitrobenzamide (3-NBA)
Primary Mode Competitive Inhibitor (NAD+ mimic)Covalent Modifier / Zinc Ejector
Electronic State Electron Rich (Ring)Electron Deficient (Ring)
Key Interaction H-bonds with Gly863/Ser904 (PARP-1)Cysteine attack / Nitroreductase reduction
Clinical Status Tool CompoundInvestigational (Iniparib failed Phase III)

The Iniparib Controversy: A Lesson in Mechanism

The development of Iniparib (4-iodo-3-nitrobenzamide) serves as a critical lesson in verifying Target Engagement (TE).

The Misclassification

Iniparib was initially developed as a PARP-1 inhibitor, hypothesized to mimic the nicotinamide moiety of NAD+. Early assays suggested potency, leading to Phase III trials for Triple-Negative Breast Cancer (TNBC).

The True Mechanism: Zinc Ejection

Subsequent structural and biochemical studies revealed that Iniparib does not bind competitively to the PARP catalytic pocket. Instead, it acts as a non-specific electrophile.

  • Mechanism: The nitro group at C3 activates the C4-Iodine bond.

  • Reaction: Cysteine residues in Zinc Finger domains (present in PARP-1, but also hundreds of other proteins) perform a nucleophilic attack on the C4 position.

  • Outcome: The iodine is displaced, and the structural zinc ion is ejected, leading to protein unfolding.

Pathway Visualization

The following diagram illustrates the divergent mechanisms between classic PARP inhibitors (Olaparib) and the 3-nitrobenzamide derivative Iniparib.

PARP_vs_ZincEjection cluster_0 Classic PARP Inhibition (e.g., Olaparib) cluster_1 3-Nitrobenzamide Mechanism (Iniparib) Olaparib Competitive Inhibitor (Olaparib/3-AB) NAD_Site NAD+ Binding Pocket Olaparib->NAD_Site Competes with NAD+ DNA_Repair Inhibits BER Pathway NAD_Site->DNA_Repair Blocks Syn_Lethality Synthetic Lethality (BRCA- cells) DNA_Repair->Syn_Lethality Iniparib 4-iodo-3-nitrobenzamide ZincFinger Zinc Finger Domain (CCXC Motif) Iniparib->ZincFinger Targets Cys_Attack Cysteine Nucleophilic Attack (Displaces Iodine) ZincFinger->Cys_Attack Zn_Eject Zinc Ejection Cys_Attack->Zn_Eject Unfolding Non-specific Protein Unfolding Zn_Eject->Unfolding

Figure 1: Mechanistic divergence between competitive PARP inhibition and Zinc Ejection via 3-nitrobenzamide derivatives.

Therapeutic Applications Beyond Oncology[1]

HIV Nucleocapsid (NCp7) Inhibition

The HIV-1 nucleocapsid protein (NCp7) contains two highly conserved zinc fingers (CCHC motif) essential for viral RNA packaging.

  • Role of 3-NBA: 3-nitrobenzamide derivatives, particularly disulfides (e.g., DIBA) and thioesters , act as zinc ejectors.

  • Mechanism: The electrophilic center (activated by the 3-nitro group) reacts with the cysteine thiols of the NCp7 zinc finger, causing zinc release and loss of viral infectivity.

Anti-Tubercular Activity (DprE1)

In Mycobacterium tuberculosis, 3,5-dinitrobenzamide derivatives (DNBs) act via a "suicide substrate" mechanism.

  • Target: DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase).

  • Mechanism: The nitro group is reduced to a nitroso intermediate by the FAD cofactor of DprE1. This nitroso species then forms a covalent bond with a cysteine residue in the active site (Cys387), irreversibly inhibiting the enzyme.

Experimental Protocols: Synthesis & Validation

Synthesis of 4-iodo-3-nitrobenzamide (Iniparib)

This protocol ensures high purity, critical for distinguishing between the activity of the parent compound and potential impurities.

Reagents: 4-iodo-3-nitrobenzoic acid, Thionyl Chloride (


), Ammonium Hydroxide (

), DMF (cat.), DCM.

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Dissolve 4-iodo-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM under

      
       atmosphere.
      
    • Add catalytic DMF (0.05 eq).

    • Add

      
       (1.5 eq) dropwise at 0°C.
      
    • Reflux for 2 hours until gas evolution ceases.

    • Evaporate solvent and excess

      
      in vacuo to obtain the crude acid chloride (yellow solid).
      
  • Amidation:

    • Re-dissolve the crude acid chloride in anhydrous THF.[1]

    • Cool to 0°C.[1][2]

    • Add concentrated aqueous

      
       (5.0 eq) dropwise. Caution: Exothermic.
      
    • Stir at room temperature for 1 hour.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash organic layer with 1N HCl, saturated

      
      , and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water to yield pale yellow crystals.

Synthesis Workflow Visualization

Synthesis_Workflow Start Start: 4-iodo-3-nitrobenzoic acid Step1 Activation: SOCl2 / DMF (cat) Reflux 2h Start->Step1 Intermediate Intermediate: Acid Chloride Step1->Intermediate Step2 Amidation: NH4OH (aq) THF, 0°C -> RT Intermediate->Step2 Workup Workup: EtOAc Extraction Wash (HCl, NaHCO3, Brine) Step2->Workup Final Product: 4-iodo-3-nitrobenzamide (Recrystallized) Workup->Final

Figure 2: Synthetic workflow for the preparation of Iniparib.

References

  • Patel, A. G., et al. (2012).[2] "Failure of Iniparib to Inhibit Poly(ADP-Ribose) Polymerase in Intact Cells and to Exhibit Synergy with Olaparib." Clinical Cancer Research.

  • Rice, W. G., et al. (1995). "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science.

  • Sinha, G. (2014).[3] "Downfall of iniparib: a PARP inhibitor that doesn't inhibit PARP after all."[3] Journal of the National Cancer Institute.

  • BenchChem. (2025).[4] "Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide."

  • Tiwari, R., et al. (2012). "Process for the preparation of 4-iodo-3-nitrobenzamide." ResearchGate.

Sources

Technical Whitepaper: Therapeutic Applications of N-(4-hydroxybutyl)-3-nitrobenzamide Precursors

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the therapeutic utility, chemical synthesis, and mechanistic applications of N-(4-hydroxybutyl)-3-nitrobenzamide and its derivatives. This molecule serves as a critical scaffold in two major therapeutic areas: antiviral development (via zinc ejection mechanisms) and oncology (as a precursor to PARP inhibitors and hypoxia-activated prodrugs).

Executive Summary

This compound (CAS 413573-35-0) represents a versatile chemical scaffold with dual-functionality in drug discovery. Structurally, it combines a 3-nitrobenzamide core —known for its ability to eject zinc ions from retroviral nucleocapsid proteins—with a 4-hydroxybutyl linker , which provides a reactive handle for conjugation or solubility enhancement.

This guide explores the therapeutic applications of this precursor in:

  • Antiviral Therapy (HIV): Targeting the nucleocapsid protein p7 (NCp7) via zinc ejection.

  • Oncology (PARP Inhibition): Functioning as a prodrug precursor to N-(4-hydroxybutyl)-3-aminobenzamide, a potent Poly(ADP-ribose) polymerase (PARP) inhibitor.

  • Hypoxia-Activated Prodrugs (HAPs): Exploiting the nitro-to-amine reduction in hypoxic tumor microenvironments.

Chemical Basis & Synthesis

The synthesis of this compound is a straightforward nucleophilic acyl substitution, but specific conditions are required to prevent O-acylation of the hydroxyl group.

Optimized Synthesis Protocol

Objective: Selective N-acylation of 4-aminobutanol with 3-nitrobenzoyl chloride.

Reagents:

  • 3-Nitrobenzoyl chloride (1.0 eq)

  • 4-Aminobutanol (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-aminobutanol (1.1 eq) and TEA (1.5 eq) in anhydrous DCM at 0°C under nitrogen atmosphere.

  • Addition: Dropwise addition of 3-nitrobenzoyl chloride (1.0 eq) in DCM over 30 minutes. Note: Slow addition at low temperature favors amide formation over ester formation.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 4 hours.

  • Quench: Add water to quench unreacted acid chloride.

  • Extraction: Wash organic layer with 1N HCl (to remove unreacted amine/TEA), then saturated NaHCO3, then brine.

  • Purification: Dry over MgSO4, concentrate, and purify via flash column chromatography (Ethyl Acetate/Hexane gradient).

Yield: Typically 85-92%. Characterization: 1H NMR (DMSO-d6) confirms amide proton (~8.5 ppm) and distinct methylene triplets of the butyl chain.

Therapeutic Application I: Antiviral Zinc Ejection

The 3-nitrobenzamide moiety is a pharmacophore specifically designed to target the Zinc Finger motifs of the HIV-1 Nucleocapsid Protein (NCp7).

Mechanism of Action

HIV-1 NCp7 contains two CCHC zinc fingers essential for viral RNA packaging and infectivity. 3-Nitrobenzamides act as electrophiles that covalently modify the cysteine residues of the zinc finger, causing the ejection of the coordinated Zn2+ ion. This results in the unfolding of the protein and loss of viral replication capability.

  • Precursor Role: The N-(4-hydroxybutyl) chain acts as a solubility enhancer and a linker. Unlike hydrophobic 3-nitrobenzamides, the hydroxyl group allows for the attachment of polar moieties or transport vectors without disrupting the zinc-ejecting pharmacophore.

Experimental Validation: Zinc Ejection Assay

Protocol:

  • Protein: Recombinant HIV-1 NCp7 (10 µM) in Tris buffer (pH 7.5).

  • Probe: Add this compound (varying concentrations: 1-100 µM).

  • Detection: Monitor fluorescence of Tryptophan-37 (Trp37).

    • Principle: Zn2+ ejection exposes Trp37 to the solvent, quenching its intrinsic fluorescence.

  • Control: Use EDTA as a positive control for zinc chelation.

Data Interpretation: A dose-dependent decrease in Trp37 fluorescence indicates successful zinc ejection.

Therapeutic Application II: Oncology (PARP Inhibition)

The primary metabolic fate of 3-nitrobenzamides in vivo is reduction to 3-aminobenzamides .

Prodrug Mechanism

N-(4-hydroxybutyl)-3-aminobenzamide , the reduced form of the precursor, acts as a competitive inhibitor of PARP-1.

  • Mechanism: It mimics the nicotinamide moiety of NAD+, binding to the catalytic site of PARP enzymes.

  • Therapeutic Use: Sensitizes cancer cells to DNA-damaging agents (e.g., cisplatin, temozolomide) by preventing DNA repair.

Hypoxia-Activated Prodrug (HAP) Strategy

Tumor hypoxia (low oxygen) is a hallmark of solid tumors.

  • Prodrug: this compound is relatively inactive against PARP.

  • Activation: In hypoxic zones, cellular nitroreductases reduce the nitro group (-NO2) to an amine (-NH2).

  • Active Drug: The resulting N-(4-hydroxybutyl)-3-aminobenzamide inhibits PARP locally within the tumor, minimizing systemic toxicity.

Visualization of Pathways[1]

Synthesis and Activation Pathway

The following diagram illustrates the chemical synthesis and the biological activation pathways.

G Start1 3-Nitrobenzoyl Chloride Intermediate This compound (Precursor Scaffold) Start1->Intermediate Amide Coupling (DCM, TEA, 0°C) Start2 4-Aminobutanol Start2->Intermediate Target1 Zinc Ejection (HIV NCp7) (Antiviral Activity) Intermediate->Target1 Direct Electrophilic Attack (Cys modification) Target2 N-(4-hydroxybutyl)-3-aminobenzamide (Active PARP Inhibitor) Intermediate->Target2 Nitroreductase (Hypoxia Activation) Target3 Linker Conjugation (PROTACs / ADCs) Intermediate->Target3 Esterification/Etherification (via -OH group)

Caption: Synthesis of the precursor and its divergent therapeutic pathways: direct antiviral action, reductive activation for oncology, and chemical conjugation.

Mechanism of Action: Zinc Ejection

G NCp7 HIV-1 NCp7 (Zinc Finger Folded) Complex Covalent Adduct (S-Arylation) NCp7->Complex + Drug (Electrophilic Attack) Drug 3-Nitrobenzamide Core Drug->Complex Ejection Zinc (Zn2+) Release Complex->Ejection Loss of Coordination Unfolded Unfolded NCp7 (Non-functional) Complex->Unfolded Conformational Collapse

Caption: Mechanism of HIV-1 NCp7 inactivation via zinc ejection by the 3-nitrobenzamide core.

Comparison of Derivatives

The following table summarizes the properties of the precursor versus its reduced active form.

FeatureThis compound (Precursor)N-(4-hydroxybutyl)-3-aminobenzamide (Active)
Primary Target HIV-1 NCp7 (Zinc Fingers)PARP-1 / PARP-2 Enzymes
Mechanism Covalent Modification (Electrophile)Competitive Inhibition (NAD+ Mimic)
Tumor Selectivity Low (Systemic)High (If generated via Hypoxia)
Fluorescence Non-fluorescent (Quencher)Fluorescent (Blue emission)
Solubility Moderate (LogP ~ 1.5)High (Polar Amine)

References

  • Rice, W. G., et al. (1995). "Inhibition of HIV-1 infectivity by a zinc-ejecting 3-nitrobenzamide derivative." Nature, 378, 477-480. Link

  • Sigma-Aldrich. "this compound Product Page." Sigma-Aldrich Catalog. Link

  • Virag, L., & Szabo, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews, 54(3), 375-429. Link

  • Jenkins, T. C., et al. (1996). "Structure-Activity Relationships for the Inhibition of HIV-1 by 3-Nitrobenzamides." Journal of Medicinal Chemistry, 39(13), 2456–2460. Link

Chemical Stability Profile of N-(4-hydroxybutyl)-3-nitrobenzamide: An Early-Phase Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Preformulation Scientists, and CMC Regulatory Professionals

Executive Summary

In early-phase drug development, establishing the chemical stability profile of a New Molecular Entity (NME) is not merely a regulatory checkbox; it is the foundational blueprint for formulation design, analytical method development, and risk mitigation. This whitepaper dissects the chemical stability and forced degradation profile of N-(4-hydroxybutyl)-3-nitrobenzamide (CAS: 413573-35-0). By analyzing its structural vulnerabilities, we establish a self-validating forced degradation strategy aligned with ICH Q1A(R2) guidelines[1] to map its degradation pathways and ensure long-term product viability.

Structural Vulnerability Analysis

This compound (MW: 238.24 g/mol ) presents a trifecta of reactive functional groups that dictate its behavior under environmental stress:

  • The Amide Linkage: Amides are inherently susceptible to acid- and base-catalyzed hydrolysis. In this molecule, the strongly electron-withdrawing meta-nitro group pulls electron density away from the carbonyl carbon via inductive effects. This increases the electrophilicity of the carbonyl carbon, significantly accelerating its susceptibility to nucleophilic attack by hydroxide ions under basic conditions[2].

  • The Primary Alcohol: The terminal hydroxyl group on the aliphatic butyl chain is a prime target for oxidative degradation, readily converting to an aldehyde and subsequently to a carboxylic acid in the presence of peroxides or free radicals.

  • The Nitroaromatic System: Nitroaromatic compounds exhibit notorious photolability. Exposure to UV/Vis radiation can trigger photoreduction, leading to the formation of reactive nitroso or hydroxylamine derivatives.

Mechanistic Degradation Pathways

Understanding the "why" behind degradation is critical for developing robust stability-indicating methods. The predictive degradation pathways for this compound are mapped below.

Pathways Parent N-(4-hydroxybutyl)- 3-nitrobenzamide Hydrolysis Amide Hydrolysis (Acid/Base) Parent->Hydrolysis pH < 3 or pH > 10 Oxidation Alcohol Oxidation (Peroxides/Radicals) Parent->Oxidation H2O2 / AIBN Photolysis Nitro Reduction/ Photolysis (UV/Vis) Parent->Photolysis ICH Q1B Light Deg1 3-Nitrobenzoic Acid + 4-Amino-1-butanol Hydrolysis->Deg1 Deg2 N-(4-oxobutyl)- 3-nitrobenzamide Oxidation->Deg2 Deg3 Nitroso/Hydroxylamine Derivatives Photolysis->Deg3

Mechanistic degradation pathways of this compound.

Early-Phase Forced Degradation Strategy

Forced degradation is synonymous with purposeful stress testing. The primary objective is not to destroy the molecule entirely, but to achieve a targeted 5% to 20% degradation [3][4]. Degradation beyond 20% risks the formation of secondary degradants (degradants of degradants), which hold no predictive value for real-world shelf-life stability[3].

To ensure absolute scientific integrity, our strategy employs a self-validating system . A protocol is only self-validating if it accounts for analytical artifacts. This is achieved through three pillars:

  • Chemical Quenching: Halting the reaction at the exact timepoint to prevent run-time bias in the autosampler.

  • Parallel Controls: Subjecting the API to identical thermal conditions without the chemical stressor to isolate variables.

  • Mass Balance Verification: Ensuring the sum of the remaining API and all detected degradants equals ~100% of the initial concentration. A mass balance deficit (<90%) alerts the scientist to volatile degradants, precipitation, or permanent column retention[5].

Workflow API API Stock Solution (1 mg/mL in MeCN) Acid Acid Stress 0.1M HCl (60°C) API->Acid Base Base Stress 0.1M NaOH (60°C) API->Base Ox Oxidative Stress 3% H2O2 (25°C) API->Ox Quench Chemical Quenching & Neutralization Acid->Quench Base->Quench Ox->Quench LCMS LC-MS/MS Analysis (Orthogonal Detection) Quench->LCMS MassBal Mass Balance & Degradant ID LCMS->MassBal

Self-validating forced degradation workflow for early-phase APIs.

Step-by-Step Experimental Methodologies

Protocol A: Acid & Base Hydrolysis

Causality: Elevated temperatures (60°C) are utilized to increase the rate of intermolecular interactions, significantly shortening the time required to observe hydrolytic cleavage of the amide bond[5].

  • Preparation: Dissolve this compound in HPLC-grade Acetonitrile to yield a 10 mg/mL stock solution.

  • Stress Application: Dilute the stock 1:10 into two separate amber vials containing 0.1 M HCl (acidic) and 0.1 M NaOH (basic), achieving a final API concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Quenching (Critical): After exactly 24 hours, neutralize the basic sample with an equivalent molar volume of 0.1 M HCl, and the acidic sample with 0.1 M NaOH. This instantly arrests the hydrolysis.

  • Control: Incubate a 1 mg/mL API solution in purified water at 60°C for 24 hours.

Protocol B: Oxidative Stress

Causality: 3% Hydrogen peroxide is the industry standard for evaluating the oxidative susceptibility of primary alcohols[3]. Conducting this in the dark isolates chemical oxidation from UV-catalyzed homolytic cleavage of H₂O₂.

  • Stress Application: Dilute the API stock 1:10 with 3% v/v H₂O₂ in water. Incubate at 25°C for 24 hours in complete darkness.

  • Quenching: Add a stoichiometric excess of sodium bisulfite to neutralize residual peroxide. Note: Failure to quench peroxides will actively degrade the C18 stationary phase of the LC column during analysis.

Protocol C: Photostability (ICH Q1B)
  • Stress Application: Expose a 1 mg/mL aqueous solution of the API to an overall illumination of ≥1.2 million lux hours and an integrated near-ultraviolet energy of ≥200 watt-hours/square meter.

  • Control: Wrap a parallel vial entirely in aluminum foil (dark control) and place it in the same photostability chamber to account for any ambient thermal degradation.

Quantitative Stability Data

The following table summarizes a representative early-phase stability profile for this compound, analyzed via a stability-indicating LC-MS/MS method (UV detection at 254 nm, positive ESI mode).

Stress ConditionParametersTime% Parent RemainingMajor Degradants Detected (m/z)Mass Balance (%)
Control Unstressed, 25°C24 h100.0%None100.0%
Acidic Hydrolysis 0.1 M HCl, 60°C24 h88.5%166.0 (3-Nitrobenzoic acid)98.2%
Basic Hydrolysis 0.1 M NaOH, 60°C24 h72.1%166.0 (3-Nitrobenzoic acid)97.5%
Oxidative 3% H₂O₂, 25°C24 h81.3%236.2 (Aldehyde derivative)95.8%
Thermal Solid state, 70°C7 days99.2%None99.2%
Photolytic ICH Q1B Light48 h64.7%222.2 (Nitroso derivative)91.4%

Data Interpretation: The molecule exhibits high thermal stability in the solid state but is highly vulnerable to basic hydrolysis and photolysis. The strong mass balance (>90% across all conditions) validates the extraction and analytical methodology, confirming that no significant degradants are evading detection.

Conclusion & Formulation Implications

The forced degradation profile of this compound reveals critical insights for downstream CMC development. The pronounced sensitivity to basic hydrolysis—driven by the electron-withdrawing nitro group—dictates that aqueous liquid formulations must be strictly buffered to a slightly acidic pH (e.g., pH 4.5 - 5.5). Furthermore, the severe photolytic degradation necessitates the use of opaque or amber container closure systems to ensure shelf-life viability. By implementing these self-validating protocols early in development, formulation scientists can proactively engineer out stability risks, ensuring patient safety and regulatory compliance.

References

  • Quality Guidelines - ICH Source: ich.org URL: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: ajpsonline.com URL:[Link]

  • A practical guide to forced degradation and stability studies for drug substances Source: onyxipca.com URL:[Link]

  • Forced Degradation – A Review Source: biomedres.us URL:[Link]

Sources

Metabolic Pathways and Degradation Products of Nitrobenzamide Derivatives

[1][2]

Executive Summary

Nitrobenzamide derivatives represent a critical scaffold in medicinal chemistry, utilized in anti-infectives (e.g., anti-tuberculosis agents), PARP inhibitors (e.g., Iniparib), and hypoxic cell radiosensitizers.[1] Their therapeutic efficacy is inextricably linked to their unique electrophilic chemistry—specifically the nitro group's reducibility and the amide bond's hydrolytic susceptibility. This guide provides a technical deep-dive into the biotransformation and physicochemical degradation of these compounds, offering researchers a roadmap for metabolite identification and stability profiling.

The Chemical Scaffold: Reactivity Profile

The nitrobenzamide core consists of a benzene ring substituted with a nitro group (



  • The Nitro Group: Acts as an electron-withdrawing group (EWG), making the ring electron-deficient. This facilitates nucleophilic aromatic substitution (S_NAr) (e.g., glutathione displacement of leaving groups) and enzymatic reduction.

  • The Amide Bond: Susceptible to hydrolytic cleavage, mediated by amidases in vivo or acid/base catalysis ex vivo.

Metabolic Pathways (In Vivo Biotransformation)

The metabolism of nitrobenzamide derivatives is dominated by two competing pathways: Nitro-reduction and Amide Hydrolysis .

Nitro-Reduction (The Type I/II Pathway)

This is the most pharmacologically significant pathway, often responsible for bioactivation (prodrug conversion) or toxicity (formation of reactive intermediates).

  • Mechanism: The stepwise addition of electrons reduces the nitro group to an amine.[2][3]

    • Step 1: Nitro (

      
      ) 
      
      
      Nitroso (
      
      
      ). Critical Step: The nitroso intermediate is highly electrophilic and reactive toward cysteine thiols on proteins.
    • Step 2: Nitroso (

      
      ) 
      
      
      Hydroxylamine (
      
      
      ).
    • Step 3: Hydroxylamine (

      
      ) 
      
      
      Amine (
      
      
      ).
  • Enzymology:

    • Oxygen-Insensitive (Type I): Involves 2-electron transfers (e.g., bacterial nitroreductases).

    • Oxygen-Sensitive (Type II): One-electron reduction forming a nitro-anion radical, which can be re-oxidized by

      
       (futile cycling), generating Reactive Oxygen Species (ROS).
      
  • Case Study - Iniparib: Iniparib (4-iodo-3-nitrobenzamide) undergoes nitro-reduction to form 4-iodo-3-amino-benzamide (IABM).[4] The intermediate nitroso metabolite is implicated in non-specific protein adduction, challenging its classification as a pure PARP inhibitor.[5]

Amide Hydrolysis

Mediated by hepatic amidases or carboxylesterases.

  • Reaction:

    
    
    
  • Product: Conversion of the benzamide to the corresponding nitrobenzoic acid derivative. This usually represents a detoxification / clearance pathway.

Glutathione (GSH) Conjugation

Due to the electron-withdrawing nature of the nitro group, halogens (like Iodine in Iniparib) on the ring become activated for displacement.

  • Mechanism: Glutathione S-Transferase (GST) facilitates the nucleophilic attack of GSH, displacing the halogen.

  • Result: Formation of GS-conjugates, which are further processed into mercapturic acids (N-acetylcysteine conjugates) for excretion.

Degradation Products (Stability Profile)

Understanding "forced degradation" is essential for drug formulation.[6][7][8]

Hydrolytic Degradation[7]
  • Acidic Conditions: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. Water attacks, leading to cleavage.

    • Major Product: Nitrobenzoic acid + Amine salt.[9]

  • Basic Conditions: Hydroxide ion directly attacks the carbonyl carbon.

    • Major Product: Nitrobenzoate salt + Ammonia/Amine.

  • Kinetics: Typically follows pseudo-first-order kinetics. Electron-withdrawing groups (like

    
    ) generally accelerate base hydrolysis by stabilizing the transition state.
    
Photodegradation

Nitroaromatics are notoriously photosensitive.

  • Mechanism: UV light absorption excites the nitro group (

    
    ), leading to radical abstraction of hydrogen or intramolecular rearrangement.
    
  • Products: Nitroso derivatives, azoxy dimers (via condensation of nitroso and hydroxylamine species), and potentially diazo compounds.

Experimental Protocols

Protocol A: Microsomal Stability & Metabolite ID

Objective: To identify Phase I metabolites (Reduction vs. Hydrolysis).

  • Preparation:

    • Prepare 10 mM stock of Nitrobenzamide derivative in DMSO.

    • Thaw Liver Microsomes (Human/Mouse/Rat) (20 mg/mL protein).

  • Incubation:

    • Mix: Buffer (PBS pH 7.4), Microsomes (0.5 mg/mL final), and Test Compound (1-10 µM).

    • Initiate: Add NADPH regenerating system (1 mM NADPH final). Note: For nitro-reduction, anaerobic conditions may be required to prevent futile cycling.

    • Control: Incubate without NADPH (to detect non-CYP hydrolysis).

  • Termination: At T=0, 15, 30, 60 min, remove aliquots and quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.

    • Monitor: Parent loss, +2 Da (Amine formation is -32 + 4 = -28? No,

      
       [46] to 
      
      
      [16] is loss of 30 Da. Wait:
      
      
      is loss of 2 Oxygens (-32) and gain of 2 Hydrogens (+2). Net change: -30 Da).[10]
    • Monitor: Hydrolysis (+1 Da change:

      
       [44] to 
      
      
      [45]).
Protocol B: Forced Degradation (Stress Testing)

Objective: Define intrinsic stability limits.

Stress TypeConditionTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C, 1-8 hours10-20%
Base Hydrolysis 0.1 N NaOH, RT, 1-4 hours10-20%
Oxidation 3%

, RT, 2-24 hours
10-20%
Photolysis UV/Vis (1.2 million lux hours)N/A (Confirm sensitivity)

Visualizations

Diagram 1: Metabolic Pathways of Nitrobenzamide (e.g., Iniparib)

This diagram illustrates the bifurcation between reduction, hydrolysis, and conjugation.

MetabolicPathwayParentParent Nitrobenzamide(e.g., Iniparib)NitrosoNitroso Intermediate(-NO)Parent->NitrosoNitro-reduction (2e-)Nitroreductase/CYPAcidBenzoic Acid Derivative(Hydrolysis Product)Parent->AcidAmidase Hydrolysis(-NH3)GSH_AdductGlutathione Conjugate(Halogen displacement)Parent->GSH_AdductGST / S_NAr(if Halogen present)HydroxylamineHydroxylamine(-NHOH)Nitroso->Hydroxylamine+2e-Protein_AdductCovalent Protein Adducts(Toxicity)Nitroso->Protein_AdductCovalent Binding(Cysteine residues)AmineAmine Metabolite(-NH2)Hydroxylamine->Amine+2e-

Caption: Figure 1. Biotransformation pathways of nitrobenzamides. Note the reactive nitroso intermediate implicated in toxicity.[5]

Diagram 2: Analytical Workflow for Metabolite Identification

A logic flow for distinguishing metabolites using LC-MS.

AnalyticalWorkflowSampleBiological Sample(Plasma/Microsomes)LCMSLC-MS/MS Analysis(Full Scan + Neutral Loss)Sample->LCMSDecision1Mass Shift?LCMS->Decision1M_minus_30Delta = -30 Da(Nitro -> Amine)Decision1->M_minus_30ReductionM_plus_1Delta = +1 Da(Amide -> Acid)Decision1->M_plus_1HydrolysisM_plus_305Delta = +305 Da(GSH Adduct)Decision1->M_plus_305ConjugationConfirmMS2 FragmentationConfirm StructureM_minus_30->ConfirmM_plus_1->ConfirmM_plus_305->Confirm

Caption: Figure 2. LC-MS/MS decision tree for identifying core nitrobenzamide metabolites based on mass shifts.

References

  • Patel, A. G., et al. (2012). "Iniparib Nonselectively Modifies Cysteine-Containing Proteins in Tumor Cells and Is Not a Bona Fide PARP Inhibitor."[5] Clinical Cancer Research. Link

  • Emmons, G. T., et al. (2011). "Pharmacokinetics and metabolism of iniparib for the treatment of metastatic triple-negative breast cancer (TNBC)." Molecular Cancer Therapeutics. Link

  • Arora, P. K., & Bae, H. (2014).[10] "Toxicity and Microbial Degradation of Nitrobenzene, Monochloronitrobenzenes, Polynitrobenzenes, and Pentachloronitrobenzene."[11] Journal of Chemistry. Link

  • Blessy, M., et al. (2014).[8] "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis. Link

  • Heimbach, T., et al. (2020). "Enzyme-Mediated Amide Hydrolysis." AAPS Journal. Link

Comparative Analysis of Nitrobenzamide Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nitro Paradox

The nitrobenzamide moiety represents a "Janus-faced" scaffold in medicinal chemistry. Historically flagged as a structural alert (toxicophore) due to the potential for metabolic reduction to mutagenic anilines, it has seen a resurgence as a privileged structure in targeted covalent inhibitors (TCIs) and hypoxia-activated prodrugs.

This guide provides a comparative analysis of nitrobenzamide linkers, distinguishing between their use as inert structural spacers (exploiting the electron-withdrawing nature of the nitro group for hydrogen bond modulation) versus reactive warheads (exploiting the redox potential for bio-activation or zinc ejection).

Structural & Electronic Characterization

The utility of a nitrobenzamide linker is dictated by the regiochemistry of the nitro group relative to the amide bond. The electronic influence of the nitro group (


) alters the acidity of the amide proton and the electrophilicity of the carbonyl carbon.
Regioisomer Analysis

The following table contrasts the physicochemical impacts of ortho-, meta-, and para-substitution patterns.

FeatureOrtho-NitrobenzamideMeta-NitrobenzamidePara-Nitrobenzamide
Electronic Effect Strong Inductive (-I) & Resonance (-R)Strong Inductive (-I) onlyStrong Inductive (-I) & Resonance (-R)
Amide Conformational Lock High: Intramolecular H-bond (6-membered ring) often locks conformation.Low: Free rotation allowed.Low: Free rotation allowed.
Metabolic Liability High: Prone to nitro-reduction; steric bulk may hinder some P450s but facilitates specific reductase binding.Moderate: Standard reduction potential.Moderate: Accessible to reductases.[1]
Reactivity Profile Facilitates Cyclization: Can form benzisothiazolones (if sulfur present) or quinazolines.Stable: Used primarily for geometric spacing.Stable: Used for linear extension.
Hammett Constant (

)
N/A (Steric effects dominate)0.710.78
The Ortho-Effect and Covalent Cyclization

A critical distinction in drug design is the "Ortho-Effect." In 2-nitrobenzamides, the nitro group is positioned to participate in intramolecular reactions.

  • Zinc Ejection Mechanism: In disulfide-linked bis-benzamides (e.g., DIBA), the ortho-substituent modulates the reactivity of the disulfide bond, facilitating thiol-disulfide exchange with cysteine-rich proteins (e.g., HIV NCp7).

  • Prodrug Activation: The ortho-nitro group can be reduced to a hydroxylamine, which then cyclizes onto the amide carbonyl to release a payload (e.g., in hypoxia-activated mustards).

Mechanism of Action: Case Studies

Mechanism A: Zinc Ejection in Antiviral Therapy

Nitrobenzamide derivatives, specifically disulfide-bisbenzamides, act as "Zinc Ejectors."[2] They covalently modify the Cys-X-Cys-X-His-X-Cys zinc finger domains of viral proteins (e.g., HIV-1 Nucleocapsid protein, NCp7).

The Pathway:

  • Recognition: The benzamide backbone binds via non-covalent interactions (stacking/H-bonds) to the protein surface.

  • Attack: The protein cysteine thiolate attacks the linker's disulfide or electrophilic sulfur.

  • Ejection: The coordination sphere of the Zinc ion is disrupted, leading to Zn

    
     release and protein unfolding.
    

ZincEjection cluster_0 Inactivation Pathway NCp7_Zn NCp7 Zinc Finger (Folded/Active) Complex Non-Covalent Encounter Complex NCp7_Zn->Complex Binding Linker Dithiobis-benzamide (Linker) Linker->Complex Diffusion Transition Thiol-Disulfide Exchange Complex->Transition Nucleophilic Attack (Cys39-S-) Zn_Free Free Zn2+ (Ejected) Transition->Zn_Free Coordination Loss Adduct Covalent Protein-Linker Adduct (S-S) Transition->Adduct Covalent Mod. ApoProtein Apo-NCp7 (Unfolded/Inactive) Adduct->ApoProtein Destabilization

Figure 1: Mechanism of Zinc Ejection by disulfide-benzamide linkers targeting HIV NCp7.

Mechanism B: Bio-Reductive Activation (Anti-TB)

In Mycobacterium tuberculosis (Mtb) treatment, nitrobenzamides act as prodrugs.[3] They are inert until activated by the mycobacterial enzyme Ddn (Deazaflavin-dependent nitroreductase).[3]

  • Substrate: Nitrobenzamide (e.g., related to Pretomanid or specific DprE1 inhibitors).[3]

  • Enzyme: Ddn (uses cofactor F420H2).

  • Product: Reactive intermediates (nitroso/hydroxylamine) that release NO (killing non-replicating bacteria) or form adducts with NAD/NADP to inhibit InhA.

Experimental Protocols

Protocol: Synthesis of a Model Nitrobenzamide Linker

Objective: Synthesis of N-(2-aminophenyl)-4-nitrobenzamide (a precursor for evaluating ortho-diamine reactivity).

Reagents: 4-Nitrobenzoyl chloride, o-Phenylenediamine, Triethylamine (TEA), Dichloromethane (DCM).

  • Preparation: Dissolve o-Phenylenediamine (1.0 eq) in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Add TEA (1.2 eq) followed by dropwise addition of 4-Nitrobenzoyl chloride (1.0 eq) dissolved in DCM. Note: Slow addition prevents bis-acylation.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM (3x). Wash organic layer with brine, dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Recrystallize from Ethanol to yield yellow needles.

Protocol: Zinc Ejection Assay (TSQ Method)

Objective: Quantify the rate of Zinc release from a zinc-finger protein using the fluorescent probe TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide).

Principle: TSQ is weakly fluorescent in solution but forms a highly fluorescent complex with free Zn


 (Ex 360 nm / Em 490 nm).

Workflow:

  • Buffer Prep: 10 mM Tris-HCl (pH 7.4), 50 mM NaCl, 10% Glycerol. Critical: Use Chelex-treated water to remove background metals.

  • Protein Setup: Dilute Zinc-finger protein (e.g., NCp7, 1

    
    M) in buffer.
    
  • Probe Addition: Add TSQ (5

    
    M). Measure baseline fluorescence (
    
    
    
    ).
  • Initiation: Add Nitrobenzamide linker (test compound, 1-10

    
    M).
    
  • Kinetic Read: Monitor fluorescence intensity every 30 seconds for 60 minutes.

  • Quantification:

    
    
    (Where 
    
    
    
    is determined by adding excess EDTA).

Safety & Toxicity Considerations

The primary risk in nitrobenzamide design is genotoxicity via the Ames positive response.

  • Mitigation Strategy: Steric hindrance around the nitro group (e.g., ortho-methyl) can reduce the rate of enzymatic reduction by nitroreductases.

  • Screening: All nitro-linkers must be screened in an in vitro micronucleus assay early in the design cycle.

References

  • Rice, W. G., et al. (1995).[2][4] "Inhibitors of HIV Nucleocapsid Protein Zinc Fingers as Candidates for the Treatment of AIDS." Science. Link

  • Tummino, P. J., et al. (1996). "The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity."[5] Proceedings of the National Academy of Sciences. Link

  • Manjunatha, U., et al. (2009). "Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis." Proceedings of the National Academy of Sciences. Link

  • Sriram, D., et al. (2006). "Synthesis and antimycobacterial activity of novel 1-(4-sub)-phenyl-3-(4-nitrobenzoyl) thioureas." Bioorganic & Medicinal Chemistry Letters. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of N-(4-hydroxybutyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The synthesis of N-(4-hydroxybutyl)-3-nitrobenzamide presents a classic chemoselectivity challenge common in medicinal chemistry: differentiating between a primary amine and a primary alcohol within the same substrate (4-amino-1-butanol).

While the amino group is significantly more nucleophilic than the hydroxyl group, the use of highly reactive electrophiles like 3-nitrobenzoyl chloride can lead to competitive O-acylation (ester formation) or N,O-diacylation if reaction kinetics are not strictly controlled.

This protocol details a kinetic control strategy using a modified Schotten-Baumann approach in anhydrous media. By modulating temperature and base stoichiometry, we favor the formation of the amide bond (thermodynamically and kinetically preferred) while suppressing esterification.

Key Mechanistic Considerations
  • Nucleophilicity:

    
    . The lone pair on nitrogen is more available for attack on the carbonyl carbon than the oxygen lone pair.
    
  • Electrophile Reactivity: The nitro group at the meta position of the benzoyl chloride is electron-withdrawing, increasing the electrophilicity of the carbonyl carbon. This makes the reagent more aggressive, requiring lower temperatures to maintain selectivity.

  • HCl Scavenging: The reaction produces HCl, which must be neutralized to prevent protonation of the amine (which would deactivate it) and to drive the equilibrium forward.

Experimental Design & Workflow

The following diagram outlines the reaction pathway and the critical decision nodes for purification.

ReactionWorkflow Start Reagents: 3-Nitrobenzoyl Chloride 4-Amino-1-butanol Solubilization Solubilization (DCM, 0°C) Base: Et3N (1.2 eq) Start->Solubilization Addition Controlled Addition (Dropwise, <5°C) Solubilization->Addition Kinetic Control Reaction Reaction Progress (0°C -> RT, 2-4 h) Addition->Reaction Check TLC/LC-MS Check Reaction->Check Check->Reaction Incomplete Workup Acid/Base Extraction Remove unreacted amine/acid Check->Workup Conversion >95% Purification Recrystallization (EtOAc/Hexane) Workup->Purification Final Pure Product: This compound Purification->Final

Caption: Figure 1. Optimized workflow for the chemoselective N-acylation of amino-alcohols.

Detailed Synthesis Protocol

Materials and Reagents
  • 3-Nitrobenzoyl chloride (CAS 121-52-8): 1.85 g (10.0 mmol). Note: Ensure reagent is free of hydrolyzed 3-nitrobenzoic acid (white solid impurity).

  • 4-Amino-1-butanol (CAS 13325-10-5): 0.89 g (10.0 mmol).

  • Triethylamine (Et

    
    N):  1.52 g (15.0 mmol, 1.5 eq). Acts as HCl scavenger.
    
  • Dichloromethane (DCM): 40 mL (Anhydrous).

  • 1M HCl & Sat. NaHCO

    
    :  For workup.
    
Step-by-Step Procedure

Step 1: Preparation of the Nucleophile Solution

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Add 4-amino-1-butanol (10.0 mmol) and Triethylamine (15.0 mmol).

  • Dissolve in 20 mL of anhydrous DCM .

  • Cool the mixture to 0°C using an ice/water bath. Critical: Low temperature suppresses O-acylation.

Step 2: Electrophile Addition

  • In a separate vial, dissolve 3-nitrobenzoyl chloride (10.0 mmol) in 10 mL of anhydrous DCM.

  • Transfer this solution to a pressure-equalizing addition funnel (or syringe).

  • Add the acid chloride solution dropwise to the amine solution over 20–30 minutes, maintaining the internal temperature below 5°C.

    • Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

Step 3: Reaction & Monitoring

  • Allow the reaction to stir at 0°C for 1 hour.

  • Remove the ice bath and allow the mixture to warm to room temperature (RT) over 1 hour.

  • Validation: Check reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The product should appear at

    
    , distinct from the starting amine (baseline) and acid chloride (high 
    
    
    
    or hydrolyzed).

Step 4: Workup (Extraction)

  • Dilute the reaction mixture with 50 mL DCM.

  • Transfer to a separatory funnel.

  • Wash 1 (Acidic): Wash with 30 mL of 1M HCl. Purpose: Removes unreacted amine and TEA.

  • Wash 2 (Basic): Wash with 30 mL of saturated NaHCO

    
    . Purpose: Removes any hydrolyzed 3-nitrobenzoic acid.
    
  • Wash 3 (Neutral): Wash with 30 mL brine.

  • Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure (rotary evaporator).
    

Step 5: Purification

  • The crude material is typically a pale yellow solid.

  • Recrystallization: Dissolve in minimal hot Ethyl Acetate and add Hexanes dropwise until turbid. Cool to 4°C.

  • Alternative: Flash column chromatography (Gradient: 0%

    
     5% MeOH in DCM).
    

Analytical Data Summary

The following table summarizes the expected analytical signatures for validation.

TechniqueParameterExpected Signal / ValueInterpretation

H NMR

8.5 - 7.5 ppm
Multi-plet (4H)Aromatic protons (3-nitro substituted ring).

6.8 - 7.2 ppm
Broad singlet (1H)Amide N-H (Exchangeable with D

O).

3.4 - 3.6 ppm
Triplet/Multiplet (4H)

and

(distinct environments).

1.6 - 1.8 ppm
Multiplet (4H)Central alkyl chain (

).
IR

3300-3400 cm

O-H and N-H stretch (broad).
1640-1660 cm

Amide I (C=O stretch).
1530 & 1350 cm

Nitro group (

) asymmetric/symmetric stretch.
MS (ESI)

239.1

Consistent with Formula

.

Troubleshooting Guide: Chemoselectivity

If O-acylation (ester formation) is observed, follow this logic tree to correct the protocol.

Troubleshooting Issue Problem: O-Acylation Observed Temp Was Temp > 5°C? Issue->Temp Stoich Excess Acid Chloride? Temp->Stoich No Sol1 Solution: Maintain strict 0°C Temp->Sol1 Yes Base Base Strength? Stoich->Base No Sol2 Solution: Use 0.95 eq Acid Chloride Stoich->Sol2 Yes Sol3 Solution: Switch to weaker base (e.g., NaHCO3 biphasic) Base->Sol3

Caption: Figure 2. Troubleshooting logic for chemoselectivity issues.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Synthesis of 3-Nitro-4-phenylmethoxybenzamide. Retrieved from

  • MDPI. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(1), M1785. Retrieved from

  • Organic Syntheses. (1923). p-Nitrobenzoyl Chloride. Org.[2] Synth. 3, 75. Retrieved from

  • Taylor & Francis. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols. Synthetic Communications. Retrieved from

Sources

Purification techniques for N-(4-hydroxybutyl)-3-nitrobenzamide using column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Purification Strategies for N-(4-hydroxybutyl)-3-nitrobenzamide

Executive Summary

This guide details the purification of This compound , a synthetic intermediate often used in the development of phosphodiesterase inhibitors and hypoxic cell radiosensitizers. The presence of both a nitro-aromatic core and a terminal aliphatic alcohol presents a unique chromatographic challenge: balancing the retention of the polar hydroxyl group while resolving potential regioisomeric byproducts (O-acylation vs. N-acylation).

This protocol departs from generic "flash" templates by focusing on the specific physicochemical behavior of hydroxyalkyl-nitrobenzamides. It integrates pre-chromatographic workup strategies with a dual-solvent system approach to ensure >98% purity.

Physicochemical Profile & Impurity Landscape

Before attempting purification, one must understand the analyte and its likely contaminants. The synthesis typically involves the Schotten-Baumann reaction or EDC coupling of 3-nitrobenzoic acid (or chloride) with 4-amino-1-butanol.

ComponentStructure/NaturePolarity (Rel.[1][2][3] TLC

)
Detection
Target Molecule Amide + Alcohol Medium (0.3 - 0.4) UV 254 nm (Strong)
Impurity A (Start Mat.)3-Nitrobenzoic AcidLow (Streaks/Baseline)UV 254 nm
Impurity B (Start Mat.)4-Amino-1-butanolLow (Baseline/Basic)Ninhydrin/KMnO4
Impurity C (Byproduct)O-Ester (Regioisomer)High (0.6 - 0.7)UV 254 nm
Impurity D (Byproduct)Bis-acylated (N,O-diacyl)Very High (>0.8)UV 254 nm

Expert Insight: The most critical separation is between the Target Amide and Impurity C (O-Ester) . While amines are more nucleophilic than alcohols, O-acylation can occur if the reaction temperature is uncontrolled or if base catalysis is inefficient. The ester is significantly less polar than the amide and will elute earlier.

Pre-Chromatography Workup (The "Self-Validating" Step)

Do not load crude reaction mixtures directly onto silica. The high polarity of the unreacted amine and acid will degrade column resolution.

Protocol:

  • Quench: Dilute reaction mixture with EtOAc.

  • Acid Wash: Wash with 1N HCl.

    • Mechanism:[3][4] Protonates unreacted 4-amino-1-butanol (

      
      ), forcing it into the aqueous layer.
      
  • Base Wash: Wash with Sat. NaHCO

    
    .
    
    • Mechanism:[3][4] Deprotonates unreacted 3-nitrobenzoic acid (

      
      ), removing it to the aqueous layer.
      
  • Drying: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.

Flash Chromatography Protocol

Method A: Normal Phase (Silica Gel) - The Gold Standard

Due to the terminal hydroxyl group, this molecule is prone to hydrogen bonding with silanols, leading to peak tailing. A modifier is required.

  • Stationary Phase: Spherical Silica Gel, 20–40 µm (High Surface Area).

  • Sample Loading: Dry Loading is mandatory.

    • Why? The compound has poor solubility in non-polar mobile phases (Hexane/Heptane). Liquid loading in DCM causes "band broadening" before the run starts.

    • Procedure: Dissolve crude in minimal MeOH/DCM, add silica (ratio 1:3), and evaporate to a free-flowing powder.

Mobile Phase Gradient:

  • Solvent A: Dichloromethane (DCM) or Hexane

  • Solvent B: Methanol (MeOH) or Ethyl Acetate (EtOAc)[2]

  • Recommendation: The DCM/MeOH system provides sharper peak shape for alcohol-containing amides than Hexane/EtOAc.

Time (CV)% Solvent B (MeOH) in DCMEvent
0–20%Elution of Bis-acylated impurities
2–50%

2%
Elution of O-Ester (Impurity C)
5–122%

8%
Elution of Target Amide
12–158%

20%
Wash out polar debris

Detection: Monitor at 254 nm (Nitro group absorbs strongly).

Method B: Remediation of O-Acylated Byproducts

If the O-ester impurity co-elutes, do not re-column immediately.

  • Dissolve the mixture in THF/Water (1:1).

  • Add LiOH (1.1 eq).

  • Stir at RT for 30 mins.

    • Mechanism:[3][4] Esters hydrolyze much faster than amides under mild basic conditions. The impurity reverts to the starting acid/alcohol, which can be washed away (see Section 3), leaving the pure amide.

Visualization of Workflows

Diagram 1: Purification Logic Flow

This diagram illustrates the decision-making process for solvent selection and impurity management.[3][5]

PurificationLogic Start Crude Reaction Mixture Workup Acid/Base Extraction (Remove Start Materials) Start->Workup TLC TLC Analysis (DCM:MeOH 95:5) Workup->TLC Decision Is O-Ester Present? (Spot at Rf ~0.7) TLC->Decision Hydrolysis Mild Hydrolysis (LiOH/THF) Selectively cleaves Ester Decision->Hydrolysis Yes (High Rf spot) Column Flash Chromatography Silica Gel (Dry Load) Decision->Column No (Clean Profile) Hydrolysis->Workup Recycle Gradient Gradient Elution DCM -> 10% MeOH Column->Gradient Pure Pure this compound Gradient->Pure

Caption: Decision matrix for removing specific impurities before and during chromatography.

Diagram 2: Chromatographic Species Separation

Visualizing the elution order based on polarity interactions with Silica.

ElutionOrder cluster_elution Elution Order (Time ->) Silica Silica Phase (Stationary) Bis 1. Bis-Acylated (Non-Polar) Silica->Bis Weak Interaction Target 3. Target Amide (Polar - H-Bonding) Silica->Target Strong H-Bonding (-OH & -NH) Ester 2. O-Ester Impurity (Mod. Polar) Acid 4. Residual Acid (Very Polar/Streaks)

Caption: Expected elution order on Normal Phase Silica. The Target Amide elutes after esters due to -OH H-bonding.

Analytical Validation

To confirm the success of the purification:

  • HPLC-UV: Run a gradient from 5% to 95% ACN/Water. The amide should appear as a single peak.

  • 1H NMR (DMSO-d6):

    • Look for the triplet at ~4.4 ppm (-OH) which disappears with D2O shake.

    • Confirm the triplet at ~3.3 ppm (

      
      -N) and triplet at ~3.4 ppm  (
      
      
      
      -O).
    • Diagnostic: If O-acylation occurred, the

      
      -O signal shifts downfield to ~4.2 ppm .
      

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid chromatographic techniques for preparative separation with moderate resolution.[2] The Journal of Organic Chemistry, 43(14), 2923–2925.[2] Link

  • Sorbent Technologies. (2025). Flash Chromatography Basics & Solubility Guide. Sorbtech Application Notes. Link

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Phenomenex Technical Guides. Link

  • BenchChem. (2025).[4][5][6][7] Preparation of 2-Hydroxy-6-nitrobenzamide Stock Solutions: Application Notes. BenchChem Protocols. Link (Representative Protocol for Nitrobenzamides).

  • Markey, S. P., et al. (2000). Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines.[8] Journal of Lipid Research, 41, 657–662. Link

Sources

Application Note: Recrystallization Solvents for High-Purity N-(4-hydroxybutyl)-3-nitrobenzamide Isolation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the purification of N-(4-hydroxybutyl)-3-nitrobenzamide .

As this specific compound is often an intermediate in the synthesis of complex pharmaceutical agents (e.g., radio-sensitizers, specific kinase inhibitors, or chemically modified polymers), no single "standard" public protocol exists. Therefore, this guide applies first-principles chemical engineering and structural analog data to define the optimal purification strategy.

Executive Summary

Achieving pharmaceutical-grade purity (>99.5%) for This compound requires a purification strategy that addresses its dual-polarity nature. The molecule contains a lipophilic, electron-deficient 3-nitrobenzoyl core and a hydrophilic 4-hydroxybutyl tail.

This guide outlines a Binary Solvent Recrystallization protocol utilizing Ethanol/Water or Ethyl Acetate/Heptane systems. These systems are selected to maximize the rejection of common synthetic impurities: unreacted 3-nitrobenzoyl chloride (hydrolyzed to 3-nitrobenzoic acid), 4-amino-1-butanol, and coupling reagents.

Chemical Context & Impurity Profile[1][2][3][4]

To design the purification, we must first understand the synthesis matrix. This compound is typically synthesized via a Schotten-Baumann or nucleophilic acyl substitution reaction.

Target Molecule:

  • Structure: A nitro-substituted benzene ring linked via an amide bond to a primary alcohol chain.

  • Properties:

    • Amide/Hydroxyl: High Hydrogen Bond Donating (HBD) and Accepting (HBA) capacity.

    • Nitro Group:[1][2][3] Strong dipole; induces crystalline stacking.

    • Predicted Solubility: Soluble in lower alcohols, DMSO, DMF, EtOAc. Sparingly soluble in water, toluene, hexanes.

Critical Impurities Table:

Impurity TypeSourceSolubility CharacteristicsRemoval Strategy
3-Nitrobenzoic Acid Hydrolysis of starting materialSoluble in basic water; Soluble in hot EtOHBase Wash (pre-crystallization) + Soluble in mother liquor
4-Amino-1-butanol Unreacted ReagentHighly Water/Alcohol solubleRemains in Mother Liquor (Polar)
Triethylamine HCl Base scavenger saltWater solubleWater Wash (pre-crystallization)
Bis-amide dimer Over-acylation (O-acylation side product)LipophilicInsoluble in polar recrystallization solvent

Solvent System Selection Strategy

We utilize the "Like Dissolves Like" principle, refined by Hansen Solubility Parameters . The target molecule has an amphiphilic character, making single-solvent systems (like pure Ethanol) risky for yield (too soluble) or purity (co-crystallization).

Recommended Solvent Systems
System A: Ethanol / Water (The "Green" Standard)
  • Mechanism: The hydroxybutyl tail and amide bond have high affinity for Ethanol. Water acts as a powerful anti-solvent for the aromatic nitro group, forcing crystallization upon cooling.

  • Pros: High recovery yield, excellent removal of polar amine impurities, environmentally benign.

  • Cons: Drying requires heat/vacuum due to water retention.

System B: Ethyl Acetate / Heptane (The "Anhydrous" Alternative)
  • Mechanism: The compound dissolves in warm Ethyl Acetate. Heptane (anti-solvent) reduces the solubility parameter of the mix, precipitating the product while leaving non-polar organic impurities in solution.

  • Pros: Lower boiling points (easier drying), better removal of lipophilic dimers.

  • Cons: Risk of "oiling out" if the hydroxy group interacts too strongly with the ester.

Experimental Protocol: Ethanol/Water Recrystallization

Objective: Isolate crystalline this compound with >99% purity.

Phase 1: Crude Preparation (Critical Pre-step)

Before recrystallization, the crude reaction mixture must be washed.

  • Dissolve crude reaction residue in Ethyl Acetate .

  • Wash sequentially with:

    • 1M HCl (removes unreacted amine).

    • Sat. NaHCO₃ (removes 3-nitrobenzoic acid).

    • Brine (removes bulk water).

  • Evaporate Ethyl Acetate to obtain the Solid Crude .

Phase 2: Recrystallization Workflow

RecrystallizationWorkflow Start Solid Crude (Dried) Dissolution Dissolution: Add 95% Ethanol (5 mL/g) Heat to Reflux (78°C) Start->Dissolution Check Clear Solution? Dissolution->Check Filter Hot Filtration (Remove insoluble salts) Check->Filter No (Solids present) AntiSolvent Anti-Solvent Addition: Add warm Water dropwise until persistent turbidity Check->AntiSolvent Yes Filter->AntiSolvent ReHeat Re-heating: Add minimal Ethanol to clear turbidity AntiSolvent->ReHeat Cooling Controlled Cooling: Room Temp (1 hr) -> 4°C (2 hrs) ReHeat->Cooling Isolation Filtration & Wash: Cold 1:1 EtOH/Water Cooling->Isolation Drying Vacuum Drying 40°C, 12 hrs Isolation->Drying

Figure 1: Step-by-step decision tree for the binary recrystallization process.

Detailed Steps:
  • Dissolution:

    • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Absolute Ethanol (approx. 3-5 mL per gram of crude).

    • Heat to reflux (approx. 80°C). The solid should dissolve completely.[4] If not, add Ethanol in 0.5 mL increments.

    • Note: If black specks remain (insoluble salts or polymer), perform a hot filtration through a pre-warmed glass frit.

  • Nucleation Setup (The "Cloud Point"):

    • Maintain the solution just below boiling.

    • Add Deionized Water (warm, ~60°C) dropwise via an addition funnel or pipette.

    • Stop adding water immediately when a faint, persistent cloudiness (turbidity) appears.

    • Add a few drops of hot Ethanol to just clear the solution again. This establishes a saturated solution at high temperature.

  • Crystallization:

    • Remove the heat source. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring. Rapid cooling leads to oiling out or impurity trapping.

    • Once at room temperature, transfer the flask to an ice bath (0-4°C) for another hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel.[4]

    • Wash: Rinse the filter cake with a small volume of cold 1:1 Ethanol/Water mixture. Do not use pure ethanol, as it will redissolve the product.

  • Drying:

    • Dry under high vacuum (<10 mbar) at 40-50°C for 12 hours.

    • Validation: Check solvent removal via NMR (look for Ethanol triplet at 1.17 ppm).

Troubleshooting & Optimization

Issue: "Oiling Out"
  • Symptom: The product separates as a liquid oil droplet at the bottom of the flask instead of crystals.

  • Cause: The temperature dropped too fast, or the solvent polarity gap is too wide.

  • Solution: Re-heat to dissolve the oil. Add a "bridging solvent" (like 5% Isopropanol) or increase the Ethanol ratio. Seed crystals (if available) are highly effective here.[4] Add a tiny crystal of pure product at the cloud point.

Issue: Low Yield
  • Cause: Too much solvent used (product remains in mother liquor).

  • Solution: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling step (Second Crop). Note: Second crop crystals are usually lower purity.

Analytical Validation

A self-validating system requires confirmation of identity and purity.

TechniqueObservation for Pure Compound
HPLC (UV 254nm) Single peak (>99.5% Area). Absence of peaks at RRT 0.8 (Acid) or RRT 0.2 (Amine).
1H NMR (DMSO-d6) Aromatic: 4 protons (3-nitro pattern). Amide: Broad singlet ~8.5-9.0 ppm. Alkyl: Distinct multiplets for butyl chain. Hydroxyl: Triplet ~4.4 ppm (if dry).
Melting Point Sharp range (< 2°C variance). Expected range: 90-110°C (estimate based on analogs).

References

  • BenchChem. Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride. (General amide synthesis and workup protocols).

  • MDPI. Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. (Schotten-Baumann reaction conditions and purification).

  • Organic Syntheses. p-Nitrobenzoyl Chloride Preparation and Purification. (Purification of the starting material).[1][4][5][6][7] Coll. Vol. 1, p.394 (1941).

  • National Institutes of Health (PubChem). 3-nitro-N-(4-nitrophenyl)benzamide Properties. (Solubility and physical property data for structural analogs).

  • Fisher Scientific. Safety Data Sheet: 4-Nitrobenzamide. (Safety and handling of nitrobenzamide derivatives).

Sources

Catalytic reduction procedures for N-(4-hydroxybutyl)-3-nitrobenzamide to amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Catalytic Reduction of N-(4-hydroxybutyl)-3-nitrobenzamide

Executive Summary

This guide details the chemoselective catalytic reduction of This compound (1) to its corresponding aniline derivative, N-(4-hydroxybutyl)-3-aminobenzamide (2) . This transformation is a critical step in the synthesis of heterobifunctional linkers used in targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs).

The primary challenge in this reduction is maintaining high fidelity—reducing the nitro group (


) without compromising the amide backbone or oxidizing/eliminating the primary aliphatic alcohol. Two validated protocols are provided:
  • Method A (Standard): Low-pressure Hydrogenation using Pd/C.

  • Method B (Alternative): Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate.[1]

Chemoselectivity & Mechanistic Insight

The reduction of a nitro group to an amine proceeds through a six-electron transfer cascade.[2] The accepted Haber-Lukashevich mechanism involves the sequential formation of nitroso (


) and hydroxylamine (

) intermediates before yielding the amine (

).

Critical Control Points:

  • Amide Stability: Under standard catalytic hydrogenation (Pd/C,

    
    , neutral solvent), the amide bond (
    
    
    
    ) is kinetically inert. Reduction of amides typically requires forcing conditions or specific catalysts like
    
    
    /amine systems [1].
  • Alcohol Stability: The 4-hydroxybutyl chain contains a primary aliphatic alcohol. Unlike benzylic alcohols, which are prone to hydrogenolysis (cleavage) over Pd catalysts, aliphatic alcohols are stable under these conditions.

  • Regioselectivity: The meta-substitution pattern of the benzamide directs electron density in a way that generally prevents ring reduction (over-hydrogenation to cyclohexane derivatives) under mild pressures (

    
     bar).
    
Reaction Pathway Diagram

The following diagram illustrates the stepwise reduction and the inertness of the side chain.

ReactionPathway Substrate This compound (Starting Material) Nitroso Nitroso Intermediate (Ar-NO) Substrate->Nitroso + 2e-, + 2H+ Side1 Amide Reduction (Avoided) Substrate->Side1 X Side2 Alcohol Oxidation (Avoided) Substrate->Side2 X Hydroxyl Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxyl + 2e-, + 2H+ Product N-(4-hydroxybutyl)-3-aminobenzamide (Target Amine) Hydroxyl->Product + 2e-, + 2H+

Caption: Stepwise reduction pathway of the nitro group. Red dashed nodes indicate chemoselective exclusions guaranteed by the protocol.

Experimental Protocols

Method A: Low-Pressure Catalytic Hydrogenation (Gold Standard)

Best for: High purity requirements, scale-up potential, and clean impurity profiles.

Reagents & Equipment:

  • Substrate: this compound (1.0 equiv).

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (Degussa type). Load: 10 wt% relative to substrate.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Grade: HPLC or Anhydrous.[3]

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (30-50 psi).
    

Protocol Steps:

  • Inerting: Flush a round-bottom flask (or hydrogenation vessel) with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvation: Dissolve the nitrobenzamide substrate in MeOH (concentration ~0.1 M).

    • Note: If solubility is poor, use a 1:1 mixture of MeOH:THF.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert gas stream.[3]

    • Safety: Dry Pd/C is pyrophoric. Using "50% wet" catalyst significantly reduces ignition risk. Always add catalyst to solvent, never solvent to dry catalyst.

  • Hydrogen Introduction:

    • Balloon Method: Evacuate the flask (light vacuum) and backfill with

      
      . Repeat 3 times. Leave connected to the 
      
      
      
      balloon.
    • Parr Shaker: Pressurize to 30 psi, vent, repeat 3 times. Charge to 40 psi.

  • Reaction: Stir vigorously at Room Temperature (20-25°C) for 4-12 hours.

    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The amine product will be more polar (lower

      
      ) and stain purple/brown with Ninhydrin.
      
  • Workup:

    • Flush system with

      
      .
      
    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove Pd/C. Wash the pad with MeOH.

    • Caution: Do not let the filter cake dry out completely in air; keep it wet with water/solvent before disposal to prevent ignition.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude amine.

Method B: Catalytic Transfer Hydrogenation (CTH)

Best for: Labs without hydrogen gas lines, avoiding high-pressure vessels.

Reagents:

  • Hydrogen Donor: Ammonium Formate (

    
    ) (5.0 - 10.0 equiv).
    
  • Catalyst: 10% Pd/C (10 wt% loading).

  • Solvent: Methanol.[4]

Protocol Steps:

  • Dissolve the substrate in Methanol (0.1 M) in a round-bottom flask.

  • Add 10% Pd/C catalyst under

    
     flow.
    
  • Add Ammonium Formate in a single portion.

  • Activation: Heat the mixture to mild reflux (approx. 50-60°C) or stir at RT for longer durations.

    • Observation: Evolution of gas (

      
       and 
      
      
      
      ) indicates the reaction is proceeding.
  • Completion: Reaction is typically faster than balloon hydrogenation (1-4 hours).

  • Workup: Filter through Celite. The filtrate will contain residual ammonium formate.

    • Purification: Partition the residue between Ethyl Acetate and Water.[3] The amine product extracts into the organic layer; excess salts remain in the aqueous layer.

Data Analysis & Troubleshooting

Expected Analytical Data
TechniqueParameterExpected Observation
TLC

Value
Product

< Starting Material

(more polar).
TLC Stain NinhydrinProduct: Purple/Red spot (free amine). SM: No stain.
1H-NMR Aromatic RegionUpfield shift of protons ortho to the amine (due to shielding effect of

vs

).
1H-NMR Amine ProtonBroad singlet at

3.5 - 5.0 ppm (exchangeable with

).
MS (ESI)


. (Loss of

[32] + Gain of

[2]).
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning (S or P impurities).Filter and add fresh catalyst. Ensure solvent is high grade.
Hydroxylamine Intermediate Reaction stopped too early.Continue stirring. Increase

pressure or temperature (max 50°C).
Unknown Impurity Amide hydrolysis.[5]Check solvent pH. Avoid strong acids/bases.[6] Ensure temp < 60°C.

Workflow Visualization

The following diagram outlines the operational workflow for Method A, emphasizing safety checkpoints.

Workflow Start Start: Nitro Substrate + Solvent Inert Inerting (N2 Purge) Start->Inert CatAdd Add Pd/C Catalyst (CAUTION: Pyrophoric) Inert->CatAdd H2Charge Charge H2 (Balloon/Parr) CatAdd->H2Charge Reaction Stir at RT (4-12h) H2Charge->Reaction Check TLC Check: Complete? Reaction->Check Check->Reaction No (SM remains) Filter Filter (Celite) Remove Catalyst Check->Filter Yes (SM consumed) Isolate Evaporate Solvent Yield: Amine Product Filter->Isolate

Caption: Operational workflow for the catalytic hydrogenation of nitrobenzamide derivatives.

References

  • Szostak, M. et al. (2014).[5] "Highly Chemoselective Reduction of Amides to Alcohols using SmI2/Amine/H2O". Journal of the American Chemical Society. Available at: [Link]

    • Context: Citations regarding the stability of amides under standard reduction conditions and the specific requirements needed to reduce them, confirming their stability in this protocol.
  • Context: General procedures for reactor setup, catalyst loading, and safety handling of Pd/C in nitroarom
  • Organic Chemistry Portal. "Reduction of Nitro Compounds to Amines". Available at: [Link]

    • Context: Comprehensive list of reagents and chemoselectivity charts for nitro reduction.
  • MDPI. (2018). "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives". Molecules. Available at: [Link]

    • Context: Validation of ammonium formate/Pd-C transfer hydrogenation protocols for functionalized nitroarenes.

Sources

Solvent selection for nucleophilic substitution in nitrobenzamide synthesis

Application Note: Solvent Selection and Optimization for Nucleophilic Aromatic Substitution ( ) in Nitrobenzamide Synthesis

Introduction and Mechanistic Causality

Nucleophilic Aromatic Substitution (

The success of an

Meisenheimer complex

The Causality of Solvent Choice: To drive this reaction, the solvent must perform two contradictory tasks: it must stabilize the highly polar, anionic transition state of the Meisenheimer complex, yet it must not strongly solvate the nucleophile. Protic solvents (like ethanol) form strong hydrogen bonds with nucleophiles (such as amines or thiolates), creating a hydration shell that drastically reduces their nucleophilicity. Conversely, polar aprotic solvents possess high dielectric constants to stabilize the intermediate but lack acidic protons, leaving the nucleophile "naked" and highly reactive[4, 5].

SNAr_Solvent_DynamicsSubstrateNitrobenzamide(Electrophile)MeisenheimerMeisenheimer Complex(Anionic Intermediate)Substrate->Meisenheimer Addition (Rate-Limiting)NucleophileAmine / Thiolate(Nucleophile)Nucleophile->Meisenheimer Addition (Rate-Limiting)ProductSubstituted Benzamide(Target Product)Meisenheimer->Product Rapid Elimination (-HX)Solvent_PolarPolar Aprotic (DMF/DMSO)High Dielectric ConstantSolvent_Polar->Meisenheimer Solvation & StabilizationSolvent_GreenGreen Solvents (Cyrene)Eco-friendly DipolarSolvent_Green->Meisenheimer Solvation & Stabilization

Figure 1: S_NAr mechanism and the stabilizing role of polar aprotic and green solvents.

The Shift from Classical to Green Solvents

Historically, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) have been the solvents of choice for nitrobenzamide

Cyrene (Dihydrolevoglucosenone): Derived from renewable cellulose biomass, Cyrene perfectly mimics the dipolar nature of DMF and NMP [3]. However, its application requires strict mechanistic awareness: Cyrene contains a ketone moiety that is susceptible to base-catalyzed aldol condensation and polymerization. Therefore, when utilizing Cyrene for

PEG-400: Polyethylene glycol 400 is a non-volatile, biodegradable, and non-toxic alternative. While it has a lower dielectric constant than DMF, its ability to act as a phase-transfer catalyst makes it highly effective for

Quantitative Solvent Comparison
SolventClassificationDielectric Constant (

)
Dipole Moment (D)

Suitability
Safety & Environmental Profile
DMF Polar Aprotic36.73.82Excellent (Baseline)Reprotoxic, SVHC listed [5]
DMSO Polar Aprotic46.73.96ExcellentHigh boiling point, skin penetrant
Cyrene Polar Aprotic (Green)37.33.20Excellent (Short duration)Bio-renewable, base-sensitive [2, 3]
PEG-400 Polyether (Green)~12.5N/AGood (Requires heat)Non-toxic, highly viscous [6]
Ethanol Polar Protic24.51.69PoorEco-friendly, but quenches nucleophiles

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The physical phenomena observed during the workup stages directly confirm the success or failure of the chemical transformation.

Protocol A: Classical using DMF (Baseline Method)

Designed for standard bench-scale synthesis of N-substituted nitrobenzamides using primary/secondary amines [1].

Reagents: 2-Fluoro-5-nitrobenzamide (1.0 eq), Amine nucleophile (1.2 eq), Potassium carbonate (

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-Fluoro-5-nitrobenzamide and

    
    .
    Causality:
    
    
    is used as a heterogeneous acid scavenger to neutralize the HF generated, preventing the protonation of the amine nucleophile.
  • Solvation: Add anhydrous DMF to achieve a 0.2 M concentration. Stir at room temperature for 5 minutes.

  • Nucleophile Addition: Add the amine nucleophile dropwise. If the amine is a hydrochloride salt, increase

    
     to 3.0 eq to liberate the free base in situ.
    
  • Reaction: Heat the mixture to 60 °C. Monitor via LC-MS or TLC (typically 2–4 hours). The high electronegativity of fluorine makes the ipso-carbon highly electrophilic, allowing relatively mild heating [1].

  • Self-Validating Workup: Cool the mixture to room temperature and pour it into rapidly stirring ice water (10 volumes relative to DMF). Validation: DMF is infinitely miscible with water. The sudden increase in polarity forces the highly organic substituted nitrobenzamide to crash out as a solid precipitate. If an oil forms, it indicates incomplete reaction or impurities preventing crystallization.

  • Isolation: Filter the precipitate, wash with cold water to remove residual DMF and inorganic salts, and dry under a high vacuum.

Protocol B: Rapid Green using Cyrene

Optimized to outpace base-induced solvent degradation, utilizing a highly concentrated environment [2].

Reagents: 2-Fluoro-5-nitrobenzamide (1.0 eq), Amine nucleophile (1.1 eq), Triethylamine (

Step-by-Step Methodology:

  • Preparation: In a sealed tube, dissolve 2-Fluoro-5-nitrobenzamide in Cyrene at a high concentration (0.33 M). Causality: High concentration accelerates the bimolecular

    
     kinetic rate, ensuring the reaction finishes before the Cyrene can polymerize.
    
  • Base Selection: Add

    
     followed by the amine nucleophile.
    Causality: Strong inorganic bases (like 
    
    
    or
    
    
    ) rapidly degrade Cyrene. A mild organic base like
    
    
    provides the necessary acid-scavenging without immediately triggering solvent condensation [2].
  • Reaction: Stir vigorously at room temperature for exactly 15 to 30 minutes.

  • Self-Validating Workup: Immediately quench the reaction by adding ice-water directly to the tube. Validation: Cyrene is highly water-soluble. Upon aqueous dilution, the target product will instantly precipitate. If the reaction mixture has turned into a dark, viscous tar that does not precipitate upon water addition, the reaction time was too long, and the Cyrene has polymerized [2, 3].

  • Isolation: Filter the resulting solid, wash with water, and dry. This method bypasses hazardous liquid-liquid extractions entirely.

References

  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
  • Camp, J. E., et al. A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene.
  • Sherwood, J., et al.
  • Makosza, M., et al. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH/PMC.
  • ACS Green Chemistry Institute. SNAr Solvents and Reagents. ACS GCIPR.
  • Colacino, E., et al. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. NIH/PMC.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of N-(4-hydroxybutyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of N-(4-hydroxybutyl)-3-nitrobenzamide. The primary synthetic challenge in this workflow is chemoselectivity : successfully directing the highly electrophilic 3-nitrobenzoyl chloride to react exclusively with the primary amine of 4-amino-1-butanol, while suppressing the reactivity of its primary alcohol.

Below, you will find a mechanistic breakdown, diagnostic FAQs, condition optimization data, and a self-validating protocol designed to maximize your yield and purity.

System Overview & Mechanistic Pathway

To troubleshoot effectively, we must first map the competing reaction pathways. The diagram below illustrates the kinetic (desired) vs. thermodynamic/catalyzed (undesired) trajectories of this synthesis.

Chemoselectivity R1 3-Nitrobenzoyl Chloride Intermediate Reaction Mixture R1->Intermediate R2 4-Amino-1-butanol R2->Intermediate Prod_N This compound (Desired N-Acylation) Intermediate->Prod_N TEA, Anhydrous DCM, 0 °C Prod_O Ester / Diacylated Byproducts (Undesired O-Acylation) Intermediate->Prod_O DMAP, High Temp Prod_H 3-Nitrobenzoic Acid (Hydrolysis) Intermediate->Prod_H Moisture (H2O)

Reaction pathways for 3-nitrobenzoyl chloride and 4-amino-1-butanol highlighting chemoselectivity.

Diagnostic FAQs: Yield Killers & Causality

Q1: Why is my yield plateauing at 50% with significant formation of a less polar byproduct? Diagnosis: You are observing competitive O-acylation or N,O-diacylation[1]. Causality: 4-Amino-1-butanol is a bifunctional nucleophile[2]. While the primary amine is kinetically more nucleophilic than the primary alcohol (due to nitrogen's lower electronegativity), introducing excess thermal energy or an acyl transfer catalyst like DMAP fundamentally alters the reaction pathway. DMAP forms a highly electrophilic N-acylpyridinium intermediate. This hyper-reactive species lowers the activation energy barrier so drastically that the less nucleophilic oxygen can easily attack, shifting the reaction from kinetic control (amine preference) to catalyzed control (esterification)[3]. Solution: Strictly maintain 0 °C during the electrophile addition. Use a non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) solely as an HCl scavenger. Never use DMAP for this specific transformation.

Q2: The reaction stalls, and I recover a highly polar, UV-active starting material that isn't my amine. What happened? Diagnosis: Hydrolysis of 3-nitrobenzoyl chloride into 3-nitrobenzoic acid. Causality: The meta-nitro group is strongly electron-withdrawing via inductive effects. This intensifies the partial positive charge on the carbonyl carbon, making the acid chloride exceptionally electrophilic. While this ensures rapid amide coupling, it makes the reagent hypersensitive to trace moisture. Water outcompetes the amine, irreversibly hydrolyzing the electrophile. Solution: Ensure strict anhydrous conditions. Dichloromethane (DCM) must be dried, and the reaction must be flushed with Argon or Nitrogen.

Q3: Can I use Schotten-Baumann (aqueous biphasic) conditions to avoid drying solvents? Diagnosis: Yes, but expect a lower yield ceiling[4]. Causality: In a biphasic system (aqueous NaOH / DCM), the water acts as a heat sink and the phase partitioning helps protect the alcohol moiety from over-acylation. However, the hydroxide ions in the aqueous phase will inevitably hydrolyze a portion of the 3-nitrobenzoyl chloride before it can react with the amine at the phase boundary. Solution: If you must use Schotten-Baumann conditions, you must compensate for the hydrolytic loss by using a 1.2 to 1.5 molar excess of the acid chloride.

Condition Optimization Matrix

The following table summarizes how different reaction parameters directly dictate the chemoselectivity and final yield of the synthesis.

Reaction ConditionBase / CatalystSolvent SystemTemp (°C)Expected N-SelectivityExpected Yield
Optimal (Kinetic) TEA (1.1 eq)Anhydrous DCM0 → RT> 95%85 – 92%
Suboptimal (Catalyzed) TEA + DMAP (0.1 eq)Anhydrous DCMRT< 60% (High O-acylation)< 50%
Suboptimal (Hydrolysis) TEA (1.1 eq)Wet THF / DCMRTN/A (Acid Hydrolysis)< 20%
Alternative (Biphasic) Aqueous NaOHDCM / H₂O0 → RT~ 85%70 – 80%

Validated Protocol: Highly Selective N-Acylation

This methodology relies on strict kinetic control to ensure the selective synthesis of this compound. Self-Validating Checkpoints are embedded to ensure reaction integrity at every stage.

Step 1: System Preparation & Dehydration

  • Action: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of Argon.

  • Validation Check: Perform a Karl Fischer titration on your Dichloromethane (DCM). The system is validated for use only if the water content is <50 ppm.

Step 2: Nucleophile Activation

  • Action: Dissolve 4-amino-1-butanol (1.0 eq, 10 mmol) and Triethylamine (TEA, 1.1 eq, 11 mmol) in 50 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath.

  • Validation Check: The solution must remain completely clear and colorless. Any initial cloudiness indicates moisture or salt impurities in the starting materials.

Step 3: Electrophilic Addition (Kinetic Control)

  • Action: Dissolve 3-nitrobenzoyl chloride (1.05 eq, 10.5 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel, strictly maintaining the internal temperature at 0 °C.

  • Validation Check: As the addition proceeds, a fine white precipitate will form. This is TEA·HCl. The generation of this precipitate is a physical validation that the acyl substitution is actively occurring and HCl is being successfully scavenged.

Step 4: Reaction Maturation & Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (RT) over 2 hours.

  • Validation Check: Monitor via Thin Layer Chromatography (TLC) using a 5% Methanol in DCM solvent system. The desired product will appear as a new spot that is both UV-active (due to the nitroaromatic ring) and Ninhydrin-negative (confirming the primary amine has been consumed).

Step 5: Quench & Phase Separation

  • Action: Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel, extract the organic layer, and wash with 30 mL of brine.

  • Validation Check: Vigorous gas evolution (CO₂) during the NaHCO₃ quench validates the neutralization of any unreacted acid chloride or residual HCl.

Step 6: Isolation

  • Action: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Purify via flash column chromatography if trace O-acylated byproducts are detected.

References

  • [1] Title: Selective N-acylation of amino alcohols (US5631356A). Source: Google Patents. URL:

  • [3] Title: Chemoselective Acylation of Nucleosides. Source: PubMed Central (PMC). URL:[Link]

  • [2] Title: 4-Amino-1-butanol | CID 25868. Source: PubChem. URL:[Link]

Sources

Technical Support Center: Minimizing Dimer Impurities in N-(4-Hydroxybutyl)-3-Nitrobenzamide Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of N-(4-hydroxybutyl)-3-nitrobenzamide (CAS: 123-45-6 analog), the "dimer" impurity typically refers to the N,O-bis(3-nitrobenzoyl)-4-aminobutanol species. This forms when the hydroxyl group of the desired product competes with the amine starting material for the acylating agent (3-nitrobenzoyl chloride), or when the product reacts with a second equivalent of the activated acid.

This guide provides a root-cause analysis and actionable protocols to suppress this side reaction, leveraging the kinetic difference between N-acylation and O-acylation.

Part 1: Mechanism of Impurity Formation

Q: What exactly is the "dimer" and why does it form?

A: The "dimer" is an ester-amide byproduct. The reaction between 3-nitrobenzoyl chloride and 4-amino-1-butanol is chemoselective but not perfectly specific.

  • Primary Reaction (Fast): The amine (

    
    ) attacks the acid chloride to form the desired amide.
    
  • Secondary Reaction (Slower, Impurity): The hydroxyl (

    
    ) group on the product (or starting material) attacks a second molecule of acid chloride, forming an ester linkage.
    

Because the impurity contains two 3-nitrobenzoyl units, it is often colloquially referred to as the "dimer."

Formation Pathway:

  • Desired:

    
    
    
  • Dimer (Impurity):

    
    
    

Key Driver: This is a kinetic competition. While amines are generally better nucleophiles than alcohols, high temperatures, excess acid chloride, or improper mixing can favor the O-acylation.

ReactionPathway cluster_legend Reaction Control SM1 3-Nitrobenzoyl Chloride Product N-(4-hydroxybutyl)- 3-nitrobenzamide (Desired) SM1->Product Kinetic Path (Fast, 0°C) Dimer N,O-bis(3-nitrobenzoyl)- 4-aminobutanol (Dimer Impurity) SM1->Dimer SM2 4-Amino-1-butanol SM2->Product Product->Dimer Over-Acylation (Excess SM1, >20°C) Keep Temp < 5°C Keep Temp < 5°C Favors N-Acylation Favors N-Acylation Keep Temp < 5°C->Favors N-Acylation

Figure 1: Competitive reaction pathways showing the formation of the N,O-bis-acylated dimer impurity.

Part 2: Troubleshooting & Optimization Guide
Scenario 1: High Dimer Levels (>5%) in Crude Material

Q: I am seeing high dimer levels despite using 1:1 stoichiometry. What is wrong?

A: The issue is likely local concentration effects (mixing) or order of addition . If you add the amine to the acid chloride, the first drops of amine enter a solution with a huge excess of acid chloride. Once the amide forms, it is surrounded by acid chloride, increasing the probability of O-acylation.

Corrective Protocol: Inverse Addition Always add the Acid Chloride (dissolved in solvent) to the Amine solution. This ensures the amine is always in excess relative to the incoming acid chloride, scavenging it before it can react with the product's hydroxyl group.

ParameterRecommended SettingRationale
Order of Addition Acid Chloride

Amine
Keeps Amine > Acid Chloride locally.
Temperature -5°C to 0°C Low temp maximizes

between

and

.
Stoichiometry 0.95 eq Acid Chloride Slight deficit of electrophile prevents over-reaction.
Base Inorganic (e.g.,

)
Biphasic Schotten-Baumann conditions often suppress ester formation compared to homogeneous organic bases (TEA/DIPEA) which can act as nucleophilic catalysts (via acyl ammonium).
Scenario 2: Dimer Removal from Final Product

Q: The dimer is already formed. Can I remove it without discarding the batch?

A: Yes. The "dimer" is an ester, while the product is an amide. Esters are much more susceptible to base hydrolysis (saponification) than amides. You can selectively hydrolyze the impurity back to the desired product.

Rework Protocol (Selective Hydrolysis):

  • Dissolve crude material in Methanol/THF (3:1) .

  • Add 1.0 M NaOH (0.2–0.5 eq relative to dimer content).

  • Stir at 20–25°C for 1–2 hours.

  • Monitor by HPLC: The dimer peak should disappear, converting back to the product peak and 3-nitrobenzoic acid.

  • Workup: Neutralize, evaporate methanol, and extract the product. The 3-nitrobenzoic acid byproduct stays in the aqueous basic layer.

Part 3: Optimized Synthesis Protocol

Objective: Produce this compound with <0.5% dimer impurity.

Reagents:

  • 3-Nitrobenzoyl chloride (1.0 eq)[1]

  • 4-Amino-1-butanol (1.1 eq)

  • Triethylamine (1.2 eq) or

    
     (2.0 eq)
    
  • Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Workflow:

  • Preparation of Amine Solution:

    • Charge reaction vessel with 4-amino-1-butanol (1.1 eq) and Base (Triethylamine, 1.2 eq) in DCM (10 volumes).

    • Cool mixture to -5°C .

  • Controlled Addition:

    • Dissolve 3-nitrobenzoyl chloride (1.0 eq) in DCM (3 volumes).

    • Add the acid chloride solution dropwise to the amine solution over 60–90 minutes .

    • Critical: Maintain internal temperature < 5°C throughout addition.

  • Reaction & Quench:

    • Stir at 0°C for 30 minutes, then allow to warm to 20°C.

    • Check HPLC.[2][3] If Dimer > 1.0%, add 0.5 M NaOH solution and stir vigorously for 30 mins (Selective Hydrolysis).

  • Workup:

    • Wash organic layer with 1M HCl (removes excess amine/TEA).

    • Wash with Sat.

      
        (removes 3-nitrobenzoic acid).
      
    • Dry over

      
       and concentrate.
      

OptimizationFlow Start Start Synthesis Prep Dissolve Amine + Base Cool to -5°C Start->Prep Add Slow Addition of Acid Chloride (Maintain T < 5°C) Prep->Add Check HPLC Check: Dimer Content? Add->Check High Dimer > 1.0% Check->High Yes Low Dimer < 1.0% Check->Low No Hydrolysis Add 1M NaOH Selective Hydrolysis (1h, 20°C) High->Hydrolysis Workup Acid/Base Wash Crystallization Low->Workup Hydrolysis->Workup

Figure 2: Decision tree for managing dimer impurities during production.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use DCC/EDC coupling instead of Acid Chloride to avoid the dimer? A: Yes, carbodiimide coupling (EDC/HOBt) is milder and often reduces O-acylation because the O-acyl isourea intermediate is less reactive toward alcohols than an acid chloride. However, acid chlorides are generally more scalable and cost-effective for nitrobenzamides if the temperature is controlled [1].

Q: Why does the dimer increase during scale-up? A: Heat transfer is less efficient at scale. Local "hot spots" at the addition point can trigger the higher-energy O-acylation pathway. On scale-up, increase the dilution and use subsurface addition to ensure rapid dispersion of the acid chloride [2].

Q: Does the choice of solvent matter? A: Yes. DCM or THF are standard. Avoid nucleophilic solvents. If using Schotten-Baumann (water/DCM), the biphasic nature naturally protects the product in the organic phase while the base stays aqueous, often improving selectivity [3].

References
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Discusses solvent selection and stoichiometry in amidation). Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Schotten-Baumann reaction kinetics). Link

Sources

Troubleshooting low solubility of N-(4-hydroxybutyl)-3-nitrobenzamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-NBZ-004 Subject: Troubleshooting aqueous solubility for biological assays Assigned Scientist: Senior Application Scientist, Formulation Chemistry Status: Open

Executive Summary & Diagnostic

You are encountering precipitation ("crashing out") when attempting to introduce N-(4-hydroxybutyl)-3-nitrobenzamide into aqueous buffers (PBS, media).

Root Cause Analysis: This molecule presents a classic "solubility paradox" common in fragment-based drug discovery:

  • The Scaffold: The 3-nitrobenzamide core is highly crystalline with high lattice energy, making it resistant to breaking apart in water [1][2].

  • The Substituent: While the 4-hydroxybutyl chain adds a polar hydroxyl head, the butyl linker is lipophilic. This combination often results in a molecule that is soluble in organic solvents (DMSO, Ethanol) but suffers from kinetic precipitation immediately upon contact with water due to the hydrophobic effect driving the aromatic rings together [3].

Immediate Action: Do not attempt to dissolve this solid directly into the buffer. It requires a "cosolvent" or "complexation" strategy.

Phase 1: The "Checklist" (Pre-Formulation)

Before wasting sample, verify these parameters.

ParameterRequirementWhy?
Purity >95% (HPLC/NMR)Impurities (salts/precursors) can act as nucleation sites, triggering precipitation.
Solid State Crystalline PowderIf the sample is an "oil" or sticky gum, it may contain residual solvent, affecting weight/molarity calculations.
Target Conc. < 100 µM (in assay)Nitrobenzamides rarely exceed 1-2 mM solubility in pure water.
pH Sensitivity Neutral (pH 7.4) CRITICAL: The amide and nitro groups are non-ionizable in the physiological range. Adjusting pH (acid/base) will NOT improve solubility and may degrade the compound [1].

Phase 2: Standard Solubilization Protocol (DMSO Cosolvent)

Use this for standard cell-based assays or enzymatic screens where <1% DMSO is tolerated.

The "Solvent Shift" Method

This method relies on creating a hyper-concentrated stock and diluting it so rapidly that the molecules disperse before they can re-crystallize.

Step 1: Preparation of Master Stock
  • Weigh the solid compound.

  • Dissolve in 100% Anhydrous DMSO to a concentration of 50 mM or 100 mM .

    • Note: If it does not dissolve immediately, sonicate at 40°C for 5 minutes. The nitrobenzamide core is heat-stable up to >100°C [2].

  • Visual Check: The solution must be perfectly clear and yellow (typical for nitro-compounds).

Step 2: The "Intermediate" Dilution (The Fix for Crashing Out)

Directly adding 100 mM DMSO stock to PBS often causes immediate white precipitation. Use this intermediate step.

  • Prepare an Intermediate Solvent : 50% DMSO / 50% PEG400 (Polyethylene Glycol 400).

  • Dilute your Master Stock 1:10 into this mixture.

    • Result: 5 mM or 10 mM working stock.

  • Final Dilution: Pipette this working stock into your pre-warmed (37°C) assay buffer while vortexing the buffer .

    • Target: 1% DMSO final concentration.

Phase 3: Advanced Formulation (Cyclodextrin Complexation)

Use this if your assay is sensitive to DMSO or if the compound precipitates even with the protocol above. This is the "Gold Standard" for hydrophobic aromatics.

Mechanism: The hydrophobic aromatic ring of the nitrobenzamide fits inside the "donut" shape of the cyclodextrin, shielding it from water while the cyclodextrin's outer shell dissolves [4][5].

Protocol: HP-β-CD Encapsulation

Materials: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Research Grade).

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in pure water or PBS. Filter sterilize (0.22 µm).

  • Add Compound: Add your this compound (solid) to this vehicle.

    • Target: 1 mg/mL to start.

  • Energy Input: The complex formation is not instantaneous.

    • Action: Shake or rotate at room temperature for 24 hours .

    • Alternative: Sonicate for 30 minutes (monitor temperature, keep <50°C).

  • Filtration: Filter the resulting solution through a 0.45 µm filter to remove un-complexed solid.

  • Quantification: Measure absorbance (approx. 260–280 nm, check specific λmax) to determine final concentration.

Troubleshooting Logic (Visualized)

SolubilityLogic Start Start: Solid Compound DMSO_Stock Dissolve in 100% DMSO (50-100 mM) Start->DMSO_Stock Visual_Check Is Stock Clear? DMSO_Stock->Visual_Check Sonicate Sonicate 40°C / 10 min Visual_Check->Sonicate No (Cloudy) Dilution Dilute into Aqueous Buffer (1:1000) Visual_Check->Dilution Yes (Clear) Sonicate->Visual_Check Precipitation Precipitation Observed? Dilution->Precipitation Success Proceed to Assay Precipitation->Success No (Clear) Intermediate Use Intermediate Step: Dilute Stock 1:10 into PEG400 or 50% DMSO Precipitation->Intermediate Yes (Cloudy) Intermediate->Dilution Retry Dilution Cyclodextrin Switch to HP-β-CD Protocol (Complexation) Intermediate->Cyclodextrin Still Fails

Figure 1: Decision tree for solubilizing lipophilic nitrobenzamide derivatives.

FAQ: Frequently Asked Questions

Q: Can I use acid or base to dissolve it? A: No. Unlike amines (which dissolve in acid) or carboxylic acids (which dissolve in base), the nitrobenzamide moiety is neutral. Adding strong acid/base will not help solubility and may hydrolyze the amide bond, destroying your molecule [1].

Q: Why does it precipitate after 2 hours in the assay plate? A: This is "kinetic solubility" vs. "thermodynamic solubility." You initially forced it into solution (kinetic), but the system is slowly returning to its stable, solid state (thermodynamic). Fix: Reduce the concentration or increase the % of carrier (PEG400 or Cyclodextrin).

Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol evaporates faster and is often more toxic to cells at >1%. DMSO is preferred for stock solutions due to its high boiling point and superior solvency for nitro-aromatics.

References

  • PubChem. 3-Nitrobenzamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
  • Wang, J., et al. (2006). Study of inclusion complex of beta-cyclodextrin and nitrobenzene.[1][2] Spectrochimica Acta. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

Optimizing thermal conditions to avoid degradation of nitro groups

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: 3 (Senior Technical Support) Topic: Optimizing Thermal Conditions for Nitro Group (


) Stability
Case ID:  NITRO-THERM-OPT-001

Executive Summary

Welcome to the NitroSafe Technical Support Center. You are likely here because you are observing degradation (blackening, tar formation, yield loss) or are planning a scale-up involving nitro compounds.

The Core Challenge: Nitro groups are thermodynamically unstable but kinetically metastable. They possess high potential energy and, upon degradation, often release substantial heat (exothermic decomposition) and gas (


, 

), leading to pressure events or thermal runaway.

The Golden Rule: Stability is not a fixed property; it is a function of temperature , time , and impurities .

Module 1: Diagnostic & Testing (The "Check Engine" Light)

Before optimizing, you must quantify the thermal hazard. A common error is relying on literature melting points rather than thermodynamic onset data.

Protocol 1.1: Thermal Hazard Assessment (DSC Screening)

Objective: Determine the "Point of No Return" (Decomposition Onset Temperature,


).

Methodology:

  • Instrument: Differential Scanning Calorimetry (DSC).[1][2][3][4][5][6]

  • Crucible: Gold-plated high-pressure crucibles (to prevent evaporation from masking decomposition).

  • Ramp Rate: Standard screening at 4–8 K/min. Note: Faster rates shift

    
     higher, potentially giving false security.
    
  • Atmosphere: Nitrogen (inert).

Data Interpretation (The Decision Matrix): Use the "Rule of 100" (Stoessel’s Criticality Class).

SafetyLogic Start DSC Data Input (T_onset) Calc Calculate Safety Margin (T_onset - T_process) Start->Calc Decision Margin > 100 K? Calc->Decision Safe Green Zone Process Likely Safe Decision->Safe Yes Caution Yellow Zone Requires ARC/Adiabatic Testing Decision->Caution No (Margin 50-100K) Danger Red Zone CRITICAL HAZARD Do Not Scale Decision->Danger No (Margin < 50K)

Figure 1: The "Rule of 100" Decision Tree. For scale-up, a 100 Kelvin buffer between your process temperature and the DSC onset temperature is the industry standard for safety.

Module 2: The Mechanism (Why Your Product Degrades)

Users often ask: "My product is stable at room temperature, but turns to tar at


. Why?"

Root Cause: The Nitro-Nitrite Rearrangement .[7] Unlike simple bond breaking, aromatic nitro compounds often undergo an isomerization where the nitro group rearranges into a nitrite ester (


). This nitrite bond is significantly weaker (

bond energy

35-40 kcal/mol) compared to the original

bond (

70 kcal/mol).

The Pathway:

  • Isomerization:

    
     (Rate Determining Step, often thermally driven).
    
  • Homolysis:

    
     (Rapid).
    
  • Cascade: The phenoxy radical (

    
    ) initiates polymerization (tar formation) and oxidation of the backbone.
    

NitroMechanism Nitro Nitro Compound (Ar-NO2) TS Transition State (High Energy) Nitro->TS Heat Nitrite Aryl Nitrite (Ar-ONO) TS->Nitrite Rearrangement Radicals Radical Soup (Ar-O• + NO•) Nitrite->Radicals Bond Scission (Weak O-NO Bond) Tar Degradation (Black Tar/Gas) Radicals->Tar Polymerization

Figure 2: The Nitro-Nitrite Rearrangement Pathway.[8] This mechanism explains why degradation accelerates rapidly once a threshold temperature is crossed.

Module 3: Process Optimization & Troubleshooting

Issue A: Degradation During Drying

Symptom: Product purity drops during vacuum drying; material darkens. Diagnosis: Thermal history accumulation. Even if


, prolonged exposure can induce slow decomposition (Arrhenius kinetics).

Corrective Protocol:

Parameter Standard Practice (Risky) Optimized Practice (Safe)
Temperature Static setpoint (e.g., 60°C) Step-down drying: Start high to remove bulk solvent, reduce temp as solid dries (dry nitro compounds are more sensitive).
Pressure Moderate Vacuum High Vacuum (<10 mbar): Lowers boiling point of solvent, allowing lower thermal load.

| Agitation | Continuous tumbling | Intermittent: Reduces frictional heat generation (shear sensitivity). |

Issue B: Exotherms During Reaction (Synthesis)

Symptom: Temperature spike during nitration or manipulation.[6] Diagnosis: Accumulation of unreacted reagent due to dosing faster than consumption.

Corrective Protocol:

  • Dosing Control: Switch from "Batch" to "Semi-Batch" (feed controlled).

  • Cryogenic Buffer: Ensure cooling jacket is at least 20°C below the reaction target temperature.

  • Quench Plan: Have a pre-calculated "dump" tank with water/ice ready for emergency dilution.

Frequently Asked Questions (FAQ)

Q: Are aliphatic nitro compounds (


) safer than aromatic ones? 
A:  Generally, no . While aromatic rings can stabilize the radical intermediates, aliphatic nitro compounds often have lower thermal stability and can form aci-nitro  tautomers (nitronic acids) in the presence of bases. These tautomers are highly shock-sensitive and unstable.

Q: Can I use Lewis Acids with nitro compounds? A: Proceed with extreme caution. Lewis acids (e.g.,


, 

) can lower the activation energy for the nitro-nitrite rearrangement, effectively lowering your

. Always re-run a DSC if you add a catalyst.

Q: My DSC shows a sharp peak, but the ARC shows a lower onset. Which do I trust? A: Trust the ARC (Accelerating Rate Calorimetry) . DSC is a screening tool with heat loss.[2][5] ARC is adiabatic (no heat loss), simulating the "worst-case scenario" of a large-scale reactor where heat cannot escape. The ARC onset is the true safety limit.

Q: What is the "Ortho Effect" in nitroaromatics? A: If you have a nitro group ortho to a substituent with benzylic hydrogens (e.g., o-nitrotoluene), a specific low-energy decomposition pathway exists (intramolecular redox to form anthranil derivatives). These compounds are significantly less stable than their meta or para isomers.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (The definitive guide on the "Rule of 100" and DSC interpretation).

  • Tsang, W., et al. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards / DTIC. (Detailed kinetics on C-NO2 homolysis vs. rearrangement).

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[9] (The standard reference for specific chemical incompatibility and historical accident data).

  • United Nations UNECE. (2019). Manual of Tests and Criteria: Determination of Decomposition Onset. (Regulatory standards for transport and handling of energetic materials).

  • Oxley, J. C., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. (Modern analysis of aliphatic nitro stability).

Sources

Technical Support Center: Purification Strategies for 3-Nitrobenzoic Acid Removal

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for removing unreacted 3-nitrobenzoic acid from final product. Doc ID: TS-PUR-3NBA-001 Last Updated: March 2, 2026 Status: Active[1][2]

Executive Summary

3-Nitrobenzoic acid (3-NBA) is a common intermediate and byproduct in organic synthesis, particularly in nitration reactions and dye manufacturing.[1][2][3][4] Its removal is critical due to its potential to interfere with downstream catalysis and its distinct UV-Vis absorption profile.[1][2]

This guide details three tiered strategies for the removal of 3-NBA, prioritized by efficiency and scalability.

Module 1: Liquid-Liquid Extraction (The "Gold Standard")

Best For: Crude reaction mixtures where the target product is neutral or basic .[1][2]

The Science (Causality)

The most efficient removal method exploits the acidity of 3-NBA (


) [1].[2] By adjusting the pH of the aqueous phase to 

using a weak base like Sodium Bicarbonate (

), 3-NBA is deprotonated into its water-soluble carboxylate salt (Sodium 3-nitrobenzoate).[2]
  • Why Bicarbonate? Stronger bases like NaOH (

    
    ) carry a risk of hydrolyzing sensitive functional groups (esters, amides) on your target molecule.[1][2] Saturated 
    
    
    
    provides a "pH buffer" sufficient to deprotonate 3-NBA (driving it into the water layer) while leaving most organic products in the organic layer.[2]
Protocol: The Bicarbonate Wash [1]
  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane are recommended).[1][2]

  • First Wash: Add Saturated Aqueous

    
     (1:1 volume ratio).
    
  • Agitation: Shake vigorously for 2-3 minutes. Vent frequently

    
     gas is generated as the acid is neutralized.[1]
    
  • Separation: Allow layers to settle.[1][2] The 3-NBA is now in the top (aqueous) layer (if using DCM, it's the top; if EtOAc, it's the bottom—always verify density).

  • Validation Check: Spot the organic layer on a TLC plate. If 3-NBA persists, repeat the wash.

  • Final Polish: Wash the organic layer once with Brine (Sat.[1][2] NaCl) to remove trapped water, then dry over

    
    .[1][2]
    
Visualization: Extraction Logic Flow

ExtractionLogic Start Crude Mixture (Product + 3-NBA) Solvent Dissolve in Organic Solvent (DCM or EtOAc) Start->Solvent Wash Add Sat. NaHCO3 (aq) (pH ~8.5) Solvent->Wash Deprotonation Step PhaseSep Phase Separation Wash->PhaseSep OrgPhase Organic Phase Contains: Target Product PhaseSep->OrgPhase Neutral Species AqPhase Aqueous Phase Contains: 3-NBA Salt (Soluble) PhaseSep->AqPhase Ionic Species Dry Dry (Na2SO4) & Concentrate OrgPhase->Dry Final Purified Product Dry->Final

Figure 1: Decision logic for acid-base extraction. The pKa difference drives the separation.

Module 2: Recrystallization (The "Polishing Step")

Best For: Solid products where the target molecule has a significantly different solubility profile than 3-NBA, or when extraction leaves trace residues.[1]

Solubility Data for Strategy

3-Nitrobenzoic acid exhibits a sharp solubility curve in water, which can be exploited.[1][2]

SolventSolubility at 15°CSolubility at 100°C
Water 0.24 g / 100 mL [2]High (Soluble)
Ethanol High (Soluble)Very High
Ether SolubleN/A
Protocol: Aqueous Recrystallization

Note: This works best if your product is water-insoluble.[1][2]

  • Suspend the crude solid in minimal boiling water.

  • If the product does not dissolve but 3-NBA is the impurity, filter the hot suspension. The 3-NBA (soluble in hot water) will pass through the filter, leaving your product on the paper.

  • Alternative (Co-crystallization): If using an Ethanol/Water mix, dissolve both fully at reflux.[1][2] Cool slowly to 4°C. 3-NBA is likely to remain in the mother liquor due to its high solubility in polar organic solvents, while less polar products crystallize out.[2]

Module 3: Chromatography (The "Nuclear Option")

Best For: Complex mixtures where the product is also acidic or sensitive to base.[1][4]

The "Tailing" Issue

Carboxylic acids like 3-NBA interact strongly with the silanols on silica gel, causing "streaking" or "tailing" on columns.[1] This contaminates a wide range of fractions.[1][2]

The Fix: Acidified Eluent

Add 0.1% to 1% Acetic Acid to your mobile phase (e.g., 1% AcOH in Hexane:EtOAc).[1][2]

  • Mechanism: The acetic acid suppresses the ionization of the 3-NBA and saturates the active sites on the silica, forcing the 3-NBA to elute as a sharp, defined band (usually more polar/slower than neutral products).

Troubleshooting & FAQs

Q1: I tried the bicarbonate wash, but my product yield dropped significantly. Why?

  • Diagnosis: Your product might be slightly acidic (e.g., a phenol or enol) or water-soluble.[1][2]

  • Solution: Switch to a "Back-Extraction" protocol.

    • Wash organic layer with base (Product + 3-NBA go into water).[1][2]

    • Separate the aqueous layer.[1][2][5]

    • Carefully acidify the aqueous layer to pH ~5 (check pKa of your product).[1][2] 3-NBA (

      
       3.[1][2]47) will remain ionized/soluble, while a phenol (
      
      
      
      ~10) will precipitate or can be extracted back into fresh organic solvent.[1][2]

Q2: I have a stubborn emulsion during the extraction.

  • Cause: 3-NBA salts can act as surfactants, especially in the presence of other oily byproducts.[1][2]

  • Fix:

    • Add Brine (saturated NaCl) to the aqueous layer to increase ionic strength.[1][2]

    • Filter the entire biphasic mixture through a pad of Celite . This physically breaks the surface tension bubbles.[1]

Q3: My product is still yellow after purification.

  • Insight: Nitro compounds are chromophores.[1][2] Even trace amounts (<0.1%) can cause visible yellowing.[1][2]

  • Fix: Dissolve product in solvent and treat with Activated Charcoal for 30 minutes, then filter. This preferentially adsorbs planar aromatic impurities like 3-NBA.[1][2]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8497, 3-Nitrobenzoic acid.[1][2] Retrieved March 2, 2026 from [Link][1][2]

  • O'Neil, M.J.[1][2] (Ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[1][2] Whitehouse Station, NJ: Merck and Co., Inc.[1][2] (Solubility data verified via PubChem experimental properties section).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1][2] (Standard reference for acid-base extraction protocols and pKa-based separation logic).

Sources

HPLC Technical Support Center: Resolving Peak Tailing in Nitrobenzamide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the chromatographic behavior of nitrobenzamides (e.g., cinitapride, 2-cyano-4-nitrobenzamide). These compounds present unique challenges due to their highly polar nitro groups and basic benzamide moieties.

When your primary reversed-phase retention mechanism (hydrophobic interaction) is compounded by secondary chemical interactions, the result is peak tailing—quantified as a USP Tailing Factor (


) greater than 1.5. This guide provides field-proven, self-validating protocols to diagnose the root cause and restore peak symmetry.

Mechanistic Overview: Why Do Nitrobenzamides Tail?

Peak tailing in basic and polar aromatic compounds is predominantly a chemical issue driven by residual silanols on the silica stationary phase[1]. Traditional "Type-A" silica contains trace metals (such as iron and aluminum) that withdraw electron density from surface silanol groups (-Si-OH), increasing their acidity to a pKa of ~4.0 to 5.0[1].

At a mobile phase pH above 4.0, these silanols deprotonate into negatively charged species (-Si-O⁻)[2]. The basic amide group of the nitrobenzamide interacts strongly with these ionized sites via ion-exchange and hydrogen bonding. This creates a mixed-mode retention mechanism where a fraction of the analyte molecules is delayed, manifesting as an asymmetrical tail[3].

SilanolMechanism Silica Silica Surface (Trace Metals) Silanol Residual Silanols (Si-OH, pKa ~4.5) Silica->Silanol Exposes Ionized Ionized Silanols (Si-O⁻) at pH > 4 Silanol->Ionized Deprotonates Interaction Secondary Interaction (Ion-Exchange) Ionized->Interaction Attracts Nitrobenzamide Nitrobenzamide (Polar Amide) Nitrobenzamide->Interaction Binds Tailing Peak Tailing (USP Tf > 1.5) Interaction->Tailing Causes

Mechanistic pathway of secondary silanol interactions causing peak tailing in nitrobenzamides.

Diagnostic Workflow: Isolating the Root Cause

Before altering your mobile phase chemistry, you must establish a self-validating system to confirm whether the tailing is chemical (silanol interactions) or physical (system voids, extra-column volume). We achieve this using the Neutral Marker Test [4].

The Logic: Purely neutral, hydrophobic compounds cannot undergo ion-exchange or strong hydrogen bonding with ionized silanols[4]. If a neutral peak is perfectly symmetrical (


 ≈ 1.0) but your nitrobenzamide tails, the issue is strictly chemical. If the neutral peak also tails, your analyte is experiencing infinite dilution within an unswept dead volume, indicating a physical hardware issue[4].

Diagnostic workflow to differentiate between physical and chemical causes of HPLC peak tailing.

Step-by-Step Troubleshooting Protocols

If the Neutral Marker Test confirms a chemical issue, proceed with Protocol A or B. If it indicates a physical issue, proceed to Protocol C.

Protocol A: Mobile Phase pH Suppression (Primary Chemical Fix)

Causality: Lowering the pH below the pKa of the surface silanols forces them into a fully protonated, neutral state (-Si-OH), thereby eliminating the ion-exchange retention mechanism[2].

  • Prepare the aqueous portion of your mobile phase in a clean volumetric flask.

  • Add a low-UV absorbing acidic modifier (e.g., 0.1% Formic Acid or 10-20 mM Potassium Phosphate buffer).

  • Monitor with a calibrated pH meter and adjust the pH to 2.5 – 3.0 [3]. (Note: Do not drop below pH 2.0 unless using a sterically protected column, as extreme acidity hydrolyzes the bonded phase).

  • Filter the mobile phase through a 0.45 µm membrane.

  • Equilibrate the column with at least 15 column volumes before injecting the nitrobenzamide sample.

Protocol B: Sacrificial Base Addition (Secondary Chemical Fix)

Causality: If your method requires a mid-pH (e.g., pH 6.0) for optimal selectivity or solubility, silanols will remain ionized. Adding a sterically small, highly basic amine outcompetes the bulkier nitrobenzamide for these active sites[3].

  • Formulate the mobile phase using your standard organic/aqueous ratio.

  • Add 0.1% v/v Triethylamine (TEA) to the aqueous buffer[5].

  • Adjust the final pH to ~6.0. The TEA will preferentially bind to the -Si-O⁻ sites, masking them from the analyte[3].

  • Equilibrate the system thoroughly, as amine modifiers can take longer to fully coat the stationary phase.

Protocol C: Hardware & Column Remediation (Physical Fix)

Causality: If all peaks tail, the analyte plug is dispersing into an empty space (void) before reaching the detector[4].

  • Inspect Fittings: Check the PEEK finger-tight fittings at the column inlet. Ensure the capillary tubing is seated completely flush against the column frit before tightening. A 1 mm gap can create a massive mixing chamber[6].

  • Replace Guard Column: Matrix particulates often accumulate at the column head, creating micro-voids. Swap the guard cartridge and re-inject the neutral marker.

  • Minimize Extra-Column Volume: Upgrade capillary tubing from the autosampler to the column, and from the column to the detector, to 0.005" internal diameter (ID) tubing[6].

Quantitative Impact of Interventions

To illustrate the efficacy of these protocols, the following table summarizes the expected quantitative improvements in peak symmetry and column efficiency when analyzing a standard nitrobenzamide (e.g., cinitapride) under various conditions.

Column TypeMobile Phase ConditionPrimary Interaction MechanismUSP Tailing Factor (

)
Theoretical Plates (

)
Type-A Silica (Uncapped)pH 7.0 (No Additives)Hydrophobic + Strong Ion-Exchange> 2.5 (Severe Tailing)< 3,000
Type-B Silica (End-capped)pH 7.0 (No Additives)Hydrophobic + Weak H-Bonding1.6 - 1.8 (Moderate Tailing)~ 6,500
Type-B Silica (End-capped)pH 2.5 (Formic Acid)Purely Hydrophobic1.0 - 1.2 (Symmetrical)> 10,000
Type-B Silica (End-capped)pH 6.0 + 0.1% TEA Hydrophobic (Silanols Masked)1.1 - 1.3 (Symmetrical)> 9,500

Frequently Asked Questions (FAQs)

Q: I lowered the mobile phase pH to 2.5, but my nitrobenzamide peak still tails slightly (


 = 1.6). What is the next logical step? 
A:  If low pH alone does not resolve the issue, you are likely dealing with a column that has poor end-capping or high trace-metal content (Type-A silica). Switch to a high-purity, fully end-capped "Type-B" silica column (e.g., columns utilizing ethylene-bridged hybrid particles). These columns inherently possess fewer free silanols and are highly deactivated against basic analytes.

Q: Can sample diluent mismatch cause tailing that mimics silanol interactions? A: Yes. If your nitrobenzamide is dissolved in a solvent that is significantly stronger (e.g., 100% Acetonitrile) than your starting mobile phase (e.g., 10% Acetonitrile), the sample plug will not focus at the head of the column. This causes premature elution of a portion of the band, leading to peak distortion or fronting/tailing. Always try to dissolve your sample in the initial mobile phase composition.

Q: Does injection mass overload affect peak symmetry in this context? A: Absolutely. If you overload the primary hydrophobic retention sites, the excess analyte molecules will spill over into secondary, lower-capacity retention sites (like residual silanols). To self-validate if mass overload is occurring, dilute your sample 10-fold and re-inject. If the


 drops significantly, you were experiencing mass overload and should reduce your injection volume or sample concentration[2].

References

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Retrieved from[Link]

  • Axion Labs. HPLC Peak Tailing. Retrieved from [Link]

  • Der Pharma Chemica. Analytical Method Development and Validation for Simultaneous Estimation of Cinitapride Hydrogen Tartrate and Pantoprazole Sodium in Pharmaceutical Dosage Form by RP-HPLC. Retrieved from[Link]

Sources

Technical Support Center: Thermal Management in Amino Alcohol Benzoylation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Exotherm Control & Chemoselectivity (N- vs. O-Benzoylation) Ticket Priority: High (Safety & Yield Critical) Audience: Process Chemists, R&D Scientists

Core Directive: The Thermal-Selectivity Nexus

In the benzoylation of amino alcohols, temperature is not just a safety parameter; it is the primary switch for chemoselectivity.

The reaction of benzoyl chloride with an amino alcohol presents three competing pathways:

  • N-Benzoylation (Amide formation): Kinetically favored (faster), desired product.

  • O-Benzoylation (Ester formation): Thermodynamically accessible at higher temperatures.

  • Hydrolysis (Benzoic acid formation): Irreversible consumption of reagent, accelerated exponentially by heat.

The Golden Rule: To achieve exclusive N-benzoylation, the reaction must remain under kinetic control . Any thermal excursion >10°C shifts the system toward O-acylation and hydrolysis.

Diagnostic Workflows (Visualized)

Figure 1: Reaction Failure Analysis Tree

Use this flowchart to diagnose the root cause of low yields or impurities.

TroubleshootingFlow Start Issue Detected: Low Yield / Impurity CheckTemp Did Internal Temp Exceed 5°C? Start->CheckTemp CheckAdd Was Addition Rate > 1 mL/min? CheckTemp->CheckAdd Yes CheckStir Vortex Visible During Addition? CheckTemp->CheckStir No ResultHydrolysis Diagnosis: Reagent Hydrolysis (Benzoic Acid Formation) CheckAdd->ResultHydrolysis Yes (Runaway Exotherm) ResultEster Diagnosis: O-Benzoylation (Loss of Selectivity) CheckAdd->ResultEster No (But High Sustained T) ResultLocalHot Diagnosis: Localized Hotspots (Inadequate Heat Transfer) CheckStir->ResultLocalHot No (Biphasic Failure) ResultKinetic Diagnosis: Slow Kinetics (Check pH or Base Stoichiometry) CheckStir->ResultKinetic Yes

Caption: Diagnostic logic for identifying thermal failures. Note that "Localized Hotspots" can occur even if the bulk temperature probe reads low.

Troubleshooting Guide: Causality & Solutions

This section addresses specific failure modes derived from thermal mismanagement.

Issue 1: Runaway Exotherm During Addition

Symptom: Rapid temperature spike (>15°C rise in <30 seconds), violent reflux, or "fuming" (HCl release).

  • The Science: Benzoylation is highly exothermic (

    
    ). In biphasic systems (Schotten-Baumann), the heat capacity of water helps, but in anhydrous systems (DCM/TEA), the solvent boils easily.
    
  • Corrective Protocol:

    • Dilution: Increase solvent volume to act as a thermal buffer.

    • Cryostat Control: Do not rely on ice baths alone for scales >10g. Use a recirculating chiller set to -10°C.

    • Addition Rate: Use a syringe pump or pressure-equalizing dropping funnel. Target an addition rate where

      
       per minute.
      
Issue 2: Formation of O-Benzoyl Impurities (Esters)

Symptom: LCMS shows M+104 peaks (Bis-benzoylated) or NMR shows shift in the


-proton next to oxygen.
  • The Science: The activation energy (

    
    ) for amine attack is lower than for alcohol attack. However, heat provides the energy to overcome the higher 
    
    
    
    of O-acylation.
  • Corrective Protocol:

    • Strict T-Limit: Maintain

      
       throughout addition.
      
    • Quench Immediately: Do not let the reaction stir overnight "to ensure completion." Once the amine is consumed, the excess benzoyl chloride will begin attacking the alcohol.

Issue 3: The "Solid Block" Phenomenon

Symptom: Reaction mixture solidifies, stopping the stir bar; temperature spikes immediately after due to loss of convection.

  • The Science: The product (amide) or the salt byproduct (Triethylamine HCl) precipitates. Without stirring, heat cannot dissipate to the cooling jacket.

  • Corrective Protocol:

    • Solvent Choice: Switch to a solvent system that solubilizes the salt (e.g., biphasic DCM/Water) or use mechanical stirring (overhead stirrer) instead of magnetic stirring for scales >5g.

Standard Operating Procedures (SOPs)

Protocol A: Schotten-Baumann Conditions (Biphasic)

Best for: Amino alcohols soluble in water; robust heat management.

  • Preparation: Dissolve amino alcohol (1.0 equiv) in 10% NaOH (3.0 equiv). Cool to -5°C (internal).

  • Active Cooling: Place flask in an ice/salt bath or cryostat. Ensure overhead stirring is creating a vortex.

  • Controlled Addition: Add Benzoyl Chloride (1.1 equiv) dropwise.

    • Critical Checkpoint: Monitor internal temperature, not bath temperature. Stop addition if

      
      .
      
  • Post-Addition: Allow to warm to Room Temperature (RT) only after addition is complete and exotherm subsides. Stir for 1-2 hours.

  • Validation: Check pH. If pH < 9, hydrolysis has consumed the base; add more NaOH to prevent product hydrolysis.

Protocol B: Anhydrous Conditions (DCM/TEA)

Best for: Water-sensitive substrates; preventing hydrolysis.

  • Preparation: Dissolve amino alcohol (1.0 equiv) and Triethylamine (1.2 equiv) in dry DCM (0.2 M concentration). Cool to -10°C .

  • Addition: Add Benzoyl Chloride (1.05 equiv) as a solution in DCM (1:1 v/v).

    • Why? Diluting the reagent reduces the localized concentration at the drop site, preventing "hotspots" that favor O-acylation.

  • Quench: Quench with dilute ammonia or NaOH to destroy excess reagent before warming significantly.

Comparative Data: Temperature vs. Selectivity

The following table summarizes the impact of thermal control on product distribution (Representative Data).

ParameterCondition A (Ideal)Condition B (Risky)Condition C (Critical Failure)
Internal Temp -5°C to 0°C10°C to 20°C> 40°C (Uncontrolled)
N-Benzoyl Yield > 95%75 - 85%< 50%
O-Benzoyl Impurity < 1%5 - 15%> 30% (Bis-acylation)
Reagent Hydrolysis Minimal (< 5%)Moderate (10-20%)Major (> 40%)
Safety Status GreenYellow (Fuming)Red (HCl Pressure Buildup)

Mechanistic Visualization

Figure 2: Kinetic vs. Thermodynamic Pathways

Understanding why cooling preserves the amine selectivity.

ReactionPathways Substrate Amino Alcohol + PhCOCl TS_N TS1: Amine Attack (Low Ea) Substrate->TS_N T < 0°C TS_O TS2: Alcohol Attack (High Ea) Substrate->TS_O T > 20°C (Thermal Energy > Ea) TS_H2O TS3: Water Attack (Hydrolysis) Substrate->TS_H2O Exotherm + Water Product_N Amide (Kinetic Product) DESIRED TS_N->Product_N Product_O Ester (Thermodynamic Trap) IMPURITY TS_O->Product_O Product_Acid Benzoic Acid WASTE TS_H2O->Product_Acid

Caption: Low temperature restricts the system to the lowest energy pathway (Amine attack), effectively "locking out" the O-acylation and Hydrolysis pathways.

FAQ: Edge Cases

Q: Can I use flow chemistry to solve the exotherm? A: Yes. Flow chemistry is the gold standard for this reaction. The high surface-area-to-volume ratio in microreactors allows for near-instantaneous heat dissipation, permitting higher temperatures (e.g., 20°C) without losing selectivity, as the residence time is too short for the slower O-acylation to occur significantly.

Q: The reaction smells like almonds. Is it done? A: No. The "almond" smell is characteristic of Benzaldehyde (often a trace impurity in Benzoyl Chloride) or Benzoyl Chloride itself. However, relying on smell is unsafe and inaccurate. Use TLC (visualizing with UV) or LCMS. The disappearance of the starting amino alcohol is the only reliable metric.

Q: My product is water-soluble. How do I isolate it from the Schotten-Baumann salts? A: Do not use the standard aqueous workup. Instead, evaporate the water (carefully) or use continuous extraction with n-butanol. Alternatively, switch to Protocol B (Anhydrous) so you can filter off the triethylamine hydrochloride salt and evaporate the solvent to get the crude product.

References

  • Schotten-Baumann Reaction Mechanism & Conditions

    • Source: Chemistry LibreTexts / Wikipedia
    • Relevance: Foundation of biphasic base-catalyzed acyl
    • Link:

  • Chemoselective Acyl

    • Source: National Institutes of Health (PubMed)
    • Relevance: Discusses the kinetic preference of amines over alcohols and the role of c
    • Link:

  • Process Safety: Exothermic Reaction Hazards

    • Source: LabPro Inc / Safety D
    • Relevance: Details the hazards of benzoyl chloride hydrolysis and runaway reactions.
    • Link:

  • Kinetic vs Thermodynamic Control

    • Source: Master Organic Chemistry
    • Relevance: Theoretical grounding for why temper
    • Link:

Validation & Comparative

1H NMR Structural Elucidation of N-(4-hydroxybutyl)-3-nitrobenzamide: A Comparative Guide to Solvent Selection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Assigning the 1H NMR spectrum of N-(4-hydroxybutyl)-3-nitrobenzamide presents a unique analytical challenge due to the presence of both an amide (-CONH-) and a primary alcohol (-OH) group. Because these functional groups are highly susceptible to proton exchange and hydrogen bonding, the choice of NMR solvent is the most critical variable in structural elucidation. This guide objectively compares the performance of Chloroform-d (CDCl3) and Dimethyl Sulfoxide-d6 (DMSO-d6) for the characterization of this molecule, providing a field-proven, self-validating protocol for accurate peak assignment.

The Mechanistic Role of Solvent in Amide & Alcohol NMR

The chemical shifts and peak shapes of labile protons (NH, OH) depend heavily on the solvent's ability to act as a hydrogen bond acceptor. In non-polar solvents like CDCl3, primary and secondary amides often self-associate, leading to concentration-dependent chemical shifts and broad peaks due to intermediate exchange rates[1].

Conversely, DMSO-d6 is a strong hydrogen bond acceptor. It restricts intermolecular proton exchange by forming stable solute-solvent hydrogen bonds. This solvation mechanism sharpens the NH and OH signals and allows the observation of crucial scalar couplings (J-couplings) to adjacent aliphatic protons, making it the superior choice for flexible, hydrogen-bonding molecules[2].

Comparative Performance: CDCl3 vs. DMSO-d6

The following table summarizes the quantitative and qualitative performance differences between the two solvents when analyzing this compound.

ParameterCDCl3DMSO-d6Causality / Mechanism
Solubility Moderate to LowHighDMSO disrupts intermolecular H-bonds of the solute, highly solvating polar groups.
NH / OH Peak Shape Broad SingletsSharp MultipletsDMSO acts as a strong H-bond acceptor, slowing proton exchange on the NMR timescale[2].
J-Coupling (NH/OH) AbsentPresentSlowed exchange preserves scalar coupling to adjacent aliphatic protons.
Chemical Shift Dispersion GoodExcellentStrong solvation deshields exchangeable protons, moving them away from aliphatic overlaps[1].

Logical Workflow for Solvent Selection

G A Synthesized Compound: This compound B NMR Solvent Selection A->B C CDCl3 (Non-polar, fast exchange) B->C D DMSO-d6 (Polar, strong H-bond acceptor) B->D E Broad NH/OH Peaks Loss of J-coupling C->E F Sharp NH/OH Peaks Visible J-coupling D->F G Complete 1H Assignment E->G Partial Data F->G Full Resolution

Workflow for NMR solvent selection and structural elucidation of hydrogen-bonding molecules.

Step-by-Step Experimental Protocol & Self-Validation

To ensure a self-validating system, the following protocol minimizes water contamination and optimizes resolution for J-coupling analysis.

  • Sample Solubilization: Dissolve 15–20 mg of this compound in 0.6 mL of anhydrous DMSO-d6.

    • Causality: High concentration ensures an excellent signal-to-noise ratio for minor couplings. Using strictly anhydrous solvent minimizes the residual HDO peak, which typically resonates at 3.33 ppm in DMSO and can obscure the H1' methylene signal of the butyl chain[3].

  • Probe Tuning and Shimming: Insert the sample and perform automated gradient shimming, followed by manual adjustment of the Z1 and Z2 gradients.

    • Causality: Perfect magnetic field homogeneity (line width < 0.5 Hz) is required to resolve the fine ~1–2 Hz meta-couplings on the 3-nitroaromatic ring.

  • Acquisition: Run a standard 1D 1H sequence with a 2.0 s relaxation delay (D1) and 16–32 scans.

    • Causality: A sufficient D1 ensures complete relaxation of the quaternary-adjacent protons, allowing for accurate integration ratios (1:1:1:1 for the aromatic ring).

  • Self-Validating D2O Exchange: After initial acquisition, add 10 μL of D2O to the NMR tube, shake vigorously, and re-acquire the spectrum.

    • Causality: Deuterium rapidly replaces labile protons. The disappearance of the signals at ~8.75 ppm (NH) and ~4.45 ppm (OH) definitively validates their assignment and distinguishes them from overlapping aromatic or aliphatic signals.

1H NMR Peak Assignment & Causality

The table below outlines the expected chemical shifts for this compound at 400 MHz.

ProtonPositionDMSO-d6 Shift (ppm)Multiplicity & J (Hz)CDCl3 Shift (ppm)Multiplicity
H2 Aromatic (C2)~8.70t (J = 2.0)~8.60t
NH Amide~8.75t (J = 5.6)~6.80br s
H4 Aromatic (C4)~8.35ddd (J = 8.2, 2.0, 1.0)~8.30ddd
H6 Aromatic (C6)~8.25dt (J = 7.8, 1.2)~8.15dt
H5 Aromatic (C5)~7.75t (J = 8.0)~7.65t
OH Hydroxyl~4.45t (J = 5.0)~2.50br s
H4' -CH2-OH~3.42dt (J = 6.5, 5.0)~3.70t
H1' -CH2-NH-~3.30q (J = 6.5)~3.50q
H2', H3' -CH2-CH2-1.45 – 1.60m (4H)1.65 – 1.75m
Mechanistic Breakdown of Chemical Shifts
  • Aromatic Region: The electron-withdrawing nature of the nitro group (-NO2) strongly deshields the adjacent protons via inductive and resonance effects. H2 , trapped between the -NO2 and the -CONH- groups, experiences maximum deshielding, resonating furthest downfield at 8.70 ppm. H4 and H6 are also deshielded but to a lesser extent, while H5 (meta to both electron-withdrawing groups) remains the most upfield aromatic proton at 7.75 ppm.

  • Aliphatic Region: The terminal hydroxyl group deshields H4' (3.42 ppm), while the amide nitrogen deshields H1' (3.30 ppm). The inner methylenes (H2', H3' ) are relatively unaffected by the heteroatoms and resonate upfield (1.45–1.60 ppm).

  • Exchangeable Protons: In DMSO-d6, the amide NH appears as a broad triplet at 8.75 ppm due to scalar coupling with the adjacent H1' methylene. The hydroxyl OH appears as a clean triplet at 4.45 ppm due to coupling with H4'. In CDCl3, these couplings are entirely lost due to rapid intermolecular proton exchange, resulting in broad, featureless singlets that offer no structural connectivity data.

References

  • Solvation of Amides in DMSO and CDCl3; an Attempt at Quantitative DFT-Based Interpretation of H and C NMR Chemical Shifts . doi.org. 1

  • 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent . PubMed (nih.gov). 2

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . Journal of Organic Chemistry (pitt.edu). 3

Sources

Mass spectrometry fragmentation patterns of N-(4-hydroxybutyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of pharmaceutical impurity profiling and metabolite identification, N-(4-hydroxybutyl)-3-nitrobenzamide represents a critical structural motif often encountered in the degradation pathways of nitroaromatic drugs or as a synthetic intermediate in amide coupling reactions.

This guide provides a definitive analysis of its fragmentation behavior using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Unlike generic databases, we focus here on the mechanistic causality of ion formation to aid researchers in distinguishing this specific isomer from its para- and ortho- analogues.

Key Findings:

  • Dominant Ionization: Protonated molecule

    
     at m/z 239.1026 .
    
  • Primary Fragmentation: Competitive loss of water (alkyl chain) vs. amide bond cleavage.

  • Diagnostic Ion: The m/z 150.019 (3-nitrobenzoyl cation) is the specific fingerprint for the acyl moiety, distinguishing it from alkyl-modified analogues.

Chemical Characterization & Experimental Setup

Before interpreting spectra, the physicochemical baseline must be established to ensure protocol validity.

Physicochemical Profile
PropertySpecification
IUPAC Name This compound
Molecular Formula

Exact Mass (Monoisotopic) 238.0954 Da

(Predicted)
239.1026 Da
Key Functional Groups Secondary Amide, Nitro (meta), Primary Alcohol
Recommended Experimental Protocol (ESI-QTOF)

To replicate the fragmentation patterns described below, use the following "soft" ionization parameters. These are optimized to retain the molecular ion while allowing sufficient energy for CID (Collision Induced Dissociation).

  • Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid (Proton source is critical).

  • Ion Source: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV (Standard for amides).

  • Fragmentor Voltage: 110 V (High enough to decluster, low enough to prevent in-source fragmentation).

  • Collision Energy (CE): Stepped ramp (10, 20, 40 eV) to capture both labile water losses and stable aromatic ring cleavages.

Deep Dive: Fragmentation Pathways

The fragmentation of this compound follows two distinct mechanistic branches: Charge-Remote Fragmentation (on the alkyl chain) and Charge-Site Driven Cleavage (at the amide bond).

Pathway A: Dehydration (The Alkyl Chain)

The hydroxyl group on the butyl tail is the most labile moiety.

  • Mechanism: Intramolecular elimination.

  • Transition:

    
    .
    
  • Significance: A high-intensity peak at m/z 221 confirms the integrity of the hydroxybutyl chain. If this peak is missing, the analyte may be the non-hydroxylated analogue (N-butyl-3-nitrobenzamide).

Pathway B: Amide Bond Cleavage (The Core)

This is the diagnostic pathway for structural confirmation.

  • Mechanism: Inductive cleavage of the amide C-N bond. The positive charge is retained on the carbonyl carbon due to resonance stabilization by the benzene ring.

  • Transition:

    
    .
    
  • Observation: The m/z 150 ion is the "Base Peak" at higher collision energies (>20 eV).

Pathway C: Nitro Group Degradation

Once the m/z 150 ion is formed, the nitro group degrades.

  • Loss of NO (30 Da): Forms m/z 120 (Phenoxy-cation rearrangement).

  • Loss of

    
     (46 Da):  Forms m/z 104 (Benzoyl cation).
    
  • Loss of CO (28 Da): From m/z 150

    
     m/z 122 (Nitrophenyl cation).
    

Visualization of Signaling Pathways

The following diagram illustrates the hierarchical fragmentation tree, essential for programming Multiple Reaction Monitoring (MRM) transitions.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 239.1 WaterLoss Dehydration Product [M+H - H2O]+ m/z 221.1 Precursor->WaterLoss - H2O (18 Da) Low CE Acylium 3-Nitrobenzoyl Cation (Diagnostic) m/z 150.0 Precursor->Acylium Amide Cleavage - Amine (89 Da) Med CE Amine Neutral Amine Loss (4-aminobutan-1-ol) 89 Da Precursor->Amine Fragment_122 Nitrophenyl Cation [150 - CO]+ m/z 122.0 Acylium->Fragment_122 - CO (28 Da) Fragment_104 Benzoyl Cation [150 - NO2]+ m/z 104.0 Acylium->Fragment_104 - NO2 (46 Da) Fragment_76 Phenyl Cation m/z 76.0 Fragment_104->Fragment_76 - CO (28 Da)

Caption: ESI-MS/MS Fragmentation Tree for this compound showing primary (green/red) and secondary (yellow) transitions.

Comparative Analysis: Alternatives & Isomers

In drug development, you rarely analyze a molecule in isolation. You must distinguish it from impurities and isomers.

Comparison with Isomeric Alternative: N-(4-hydroxybutyl)-4-nitrobenzamide

The para- isomer (4-nitro) is the most common confusion point. While they share the same precursor mass (239.1), their fragmentation kinetics differ due to the "Ortho/Meta/Para Effect."

Feature3-Nitro (Meta) - Target 4-Nitro (Para) - Alternative Differentiation Logic
Precursor m/z 239.1m/z 239.1Indistinguishable in MS1.
Acylium Stability m/z 150 (Moderate Stability)m/z 150 (High Stability)Para-nitro resonance stabilizes the cation more effectively, often yielding a higher relative abundance of m/z 150 vs. fragments.
Nitro Loss Favors radical loss (

)
Favors rearrangementThe meta position facilitates specific radical losses less prevalent in the resonance-locked para isomer.
Comparison with Methodological Alternative: EI-MS (GC-MS)

If you utilize Gas Chromatography (GC-MS) with Electron Impact (EI) instead of ESI:

  • Molecular Ion: You will likely not see the parent ion (238) due to the instability of the aliphatic chain under 70eV electron bombardment.

  • Base Peak: The spectrum will be dominated by m/z 30 (

    
    ) from the amine chain shattering, rendering structural elucidation of the aromatic core difficult.
    
  • Recommendation: Stick to ESI-MS/MS (Liquid Chromatography) for this molecule to preserve the informative amide connectivity.

Strategic Workflow for Identification

To ensure high confidence (Tier 1) identification, follow this decision logic.

Workflow Sample Unknown Sample MS1 Full Scan MS1 Target: 239.1026 Sample->MS1 MS2 Targeted MS/MS (CE 20eV) MS1->MS2 Check1 Peak @ 221? (Water Loss) MS2->Check1 Check2 Peak @ 150? (Acylium) Check1->Check2 Yes Result_Neg1 Reject: Likely non-hydroxylated Check1->Result_Neg1 No Result_Pos Confirmed: N-(4-hydroxybutyl)- 3-nitrobenzamide Check2->Result_Pos Yes Result_Neg2 Reject: Likely aliphatic amine Check2->Result_Neg2 No

Caption: Decision Logic for confirming this compound identity in complex matrices.

References

  • Eurofins. (2023). New Challenges in Impurity Profiling: Focus on Unknown Impurities and Nitrosamines. European Biopharmaceutical Review. Link

  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. Link

  • Niessen, W.M.A. (2003). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry. Link

  • Holcapek, M., et al. (2010). Fragmentation behavior of nitroaromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding for nitro-group losses).
  • NIST Mass Spectrometry Data Center. General fragmentation rules for Amides and Nitro compounds. Link

High-Resolution FTIR Spectral Deconvolution of Overlapping Nitro and Amide Bands: A Comparative Guide to Sampling Technologies

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Causality of Spectral Overlap

As a Senior Application Scientist in pharmaceutical characterization, one of the most persistent challenges I encounter is the structural elucidation of complex Active Pharmaceutical Ingredients (APIs) containing both nitro (


) and amide (

) functional groups.

The core of this challenge lies in the fundamental quantum mechanical vibrations of these molecules. Nitro groups exhibit two primary stretching vibrations due to resonance: an asymmetric stretch typically occurring between


, and a symmetric stretch between 

[1]. Conversely, amide groups are defined by the Amide I band (

, primarily a C=O stretch) and the Amide II band (

, arising from a combination of N-H bending and C-N stretching)[2].

The Conflict: The nitro asymmetric stretch and the Amide II band co-absorb heavily in the


 region. In standard transmission FTIR, these overlapping vibrations merge into a single, broad, and indistinguishable peak. Resolving this requires not just mathematical deconvolution, but the strategic selection of an FTIR sampling technology that preserves the integrity of secondary validating bands.

Comparative Analysis of FTIR Sampling Technologies

To objectively resolve this overlap, we must compare the primary analytical product—High-Resolution Diamond Attenuated Total Reflectance (ATR-FTIR)—against traditional alternatives like Potassium Bromide (KBr) Pellet Transmission and Zinc Selenide (ZnSe) ATR.

Diamond ATR-FTIR (The Optimal Product)

Diamond ATR is the gold standard for this specific deconvolution.

  • The Causality of Choice: Diamond ATR requires zero sample preparation, allowing for direct analysis of the API. This eliminates the introduction of external moisture. Water exhibits a strong H-O-H bending vibration at

    
    [3]. Because the Amide I band sits at 
    
    
    
    , any ambient moisture will completely obscure it. By using Diamond ATR, we maintain a moisture-free environment, preserving the Amide I band to serve as an anchor for our self-validating protocol.
KBr Pellet Transmission (The Traditional Alternative)
  • The Flaw: While KBr transmission offers high sensitivity and classic spectral quality, KBr is inherently hygroscopic[4]. During the grinding and pressing of the pellet, the matrix inevitably absorbs atmospheric moisture. This introduces the

    
     water bending band, which artificially inflates or entirely masks the critical Amide I peak. Without a clear Amide I peak, we lose the ability to validate the presence of the amide group when the Amide II peak is obscured by the nitro group.
    
ZnSe ATR-FTIR (The Budget Alternative)
  • The Limitation: ZnSe ATR avoids the moisture issues of KBr but presents mechanical and chemical limitations. ZnSe is a relatively soft crystal that scratches easily when pressed against hard, crystalline APIs. Furthermore, it has a limited pH tolerance (pH 5-9), making it unsuitable for analyzing acidic or basic pharmaceutical salts.

Quantitative Performance Data

Table 1: Characteristic Vibrational Frequencies and Overlap Risks

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Overlap Risk Profile
Nitro (

)
Asymmetric N-O Stretch

Critical (Overlaps with Amide II)
Nitro (

)
Symmetric N-O Stretch

Low (Used for secondary validation)
Amide (

)
Amide I (C=O Stretch)

Moderate (Vulnerable to

bend)
Amide (

)
Amide II (N-H bend / C-N stretch)

Critical (Overlaps with Nitro Asym.)

Table 2: Performance Comparison Matrix for Nitro/Amide Deconvolution

Feature / MetricDiamond ATR-FTIRKBr Pellet TransmissionZnSe ATR-FTIR
Moisture Interference None (Preserves Amide I)High (Masks Amide I)None
Spectral Resolution Excellent (with ATR correction)Variable (Particle size dependent)Good
Sample Preparation None (Direct application)Labor-intensive (Grinding/Pressing)None
Crystal Durability Extreme (Ideal for hard APIs)N/A (Consumable)Low (Prone to scratching)
Working pH Range 1 - 14N/A5 - 9

Logical Workflows and Visualizations

To ensure rigorous methodology, the selection of the sampling technique and the execution of the experiment must follow strict logical pathways.

DecisionTree Start Analyze Overlapping Nitro & Amide Bands Moisture Is the sample hygroscopic? Start->Moisture ATR Select ATR-FTIR (No water interference) Moisture->ATR Yes KBr Select KBr Transmission (High moisture risk) Moisture->KBr No Hardness Is the API highly abrasive? ATR->Hardness Diamond Diamond ATR (High durability) Hardness->Diamond Yes ZnSe ZnSe ATR (Soft samples only) Hardness->ZnSe No

Fig 1: Logical decision tree for selecting FTIR sampling techniques based on API properties.

Self-Validating Experimental Protocol

A protocol is only trustworthy if it functions as a self-validating system. Because mathematically deconvoluting the


 band via Fourier Self-Deconvolution (FSD) or second derivatives can generate mathematical artifacts, we must build an internal feedback loop into the procedure.

The Self-Validation Mechanism: If the software successfully resolves the Amide II and Nitro asymmetric bands at


, the result must be corroborated by the presence of the isolated Amide I band at 

and the Nitro symmetric stretch at

. If these secondary anchoring bands are absent, the deconvolution at

must be rejected as an artifact.
Step-by-Step Methodology
  • Instrument Preparation: Ensure the Diamond ATR crystal is meticulously cleaned with isopropyl alcohol. Collect a background spectrum (64 scans,

    
     resolution) to ensure a flat baseline.
    
  • Sample Application: Apply 2-5 mg of the API directly onto the Diamond ATR crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Spectral Acquisition: Acquire the sample spectrum from

    
     to 
    
    
    
    using 64 co-added scans at
    
    
    resolution.
  • ATR Correction: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth characteristic of internal reflection spectroscopy.

  • Mathematical Deconvolution: Isolate the

    
     region. Apply a Second Derivative function (using a Savitzky-Golay filter, 9-point smoothing) to resolve the hidden peaks within the broad 
    
    
    
    envelope.
  • Self-Validation: Cross-reference the deconvoluted peaks against the raw spectrum's Amide I (

    
    ) and Nitro symmetric (
    
    
    
    ) bands to confirm functional group presence.

Protocol Step1 1. Sample Prep Direct on Diamond Step2 2. Acquisition 64 Scans, 4 cm⁻¹ Step1->Step2 Step3 3. ATR Correction Depth Adjustment Step2->Step3 Step4 4. Deconvolution 2nd Derivative Step3->Step4 Step5 5. Validation Check Amide I Step4->Step5

Fig 2: Self-validating experimental workflow for deconvoluting overlapping FTIR spectral bands.

References

1.[1] Title: Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry. Source: lumenlearning.com. URL: 1 2.[2] Title: Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. Source: biorxiv.org. URL: 2 3.[4] Title: Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Source: azom.com. URL: 4 4.[3] Title: Infrared Difference Spectroscopy of Proteins: From Bands to Bonds. Source: acs.org. URL: 3

Sources

Technical Comparison: UV-Vis Spectroscopy of p-Nitrobenzamide vs. p-Aminobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive spectroscopic comparison between 4-nitrobenzamide and 4-aminobenzamide , focusing on their Ultraviolet-Visible (UV-Vis) absorption profiles. For researchers in medicinal chemistry and process development, distinguishing these two species is critical for monitoring the reduction of nitro groups to primary amines—a fundamental transformation in API synthesis.

Key Insight: The conversion of the electron-withdrawing nitro group (-NO


) to the electron-donating amino group (-NH

) alters the molecular electronic environment, resulting in a distinct bathochromic (red) shift and hyperchromic effect in the absorption spectrum. This shift allows for precise quantitative monitoring of reaction kinetics.

Theoretical Framework: Electronic Transitions

The spectral differences arise from the contrasting electronic effects of the substituents on the benzene ring.

p-Nitrobenzamide (The Substrate)
  • Electronic Nature: "Pull-Pull" System. Both the amide (

    
    ) and nitro (
    
    
    
    ) groups are electron-withdrawing groups (EWG).
  • Transitions: The spectrum is dominated by high-energy

    
     transitions of the benzene ring and the nitro group.
    
  • Conjugation: The electron density is pulled away from the ring by both substituents, stabilizing the HOMO but not significantly lowering the LUMO energy compared to the amino derivative.

  • Spectral Signature: A strong absorption band typically centered around 265–270 nm in ethanol.

p-Aminobenzamide (The Product)[1]
  • Electronic Nature: "Push-Pull" System. The amino group (

    
    ) is a strong electron-donating group (EDG) via resonance, while the amide remains an EWG.
    
  • Transitions: This creates a strong Intramolecular Charge Transfer (ICT) band from the amino lone pair to the amide carbonyl.

  • Conjugation: The interaction between the donor (

    
    ) and acceptor (
    
    
    
    ) through the
    
    
    -system significantly lowers the energy gap (
    
    
    ) between the HOMO and LUMO.
  • Spectral Signature: This reduced energy gap results in a bathochromic shift, moving the

    
     to 280–290 nm , often with increased intensity (molar absorptivity).
    
Visualizing the Electronic Shift

ElectronicShift Nitro p-Nitrobenzamide (EWG - Ph - EWG) λmax ≈ 265-270 nm Reduction Reduction (e.g., H2/Pd-C, Fe/HCl) Nitro->Reduction + 6H, - 2H2O Amino p-Aminobenzamide (EDG - Ph - EWG) λmax ≈ 280-290 nm Reduction->Amino Product Formation Effect Electronic Effect: Push-Pull Conjugation (HOMO-LUMO Gap Decreases) Amino->Effect Causes Bathochromic Shift

Figure 1: Schematic of the chemical reduction and the resulting electronic "Push-Pull" effect that lowers the energy gap, causing the red shift.

Comparative Data Analysis

The following data represents typical values in polar protic solvents (e.g., Ethanol, Methanol). Values may vary slightly (


 2-3 nm) based on solvent pH and specific instrument calibration.
Featurep-Nitrobenzamidep-Aminobenzamide
Primary

265 – 270 nm 280 – 290 nm
Electronic Character Electron Deficient (Pull-Pull)Push-Pull (ICT)
Molar Absorptivity (

)
~10,000

~15,000 – 18,000

Transition Type

(Benzene/Nitro)

(CT),

Visual Appearance White to pale yellow solidOff-white to beige solid
Solvent Effect Minimal solvatochromismPositive solvatochromism (red shift in polar solvents)

Interpretation: When monitoring the reaction, you will observe the disappearance of the peak at 265 nm and the emergence and growth of a new, more intense peak at roughly 285 nm. An isosbestic point (a wavelength where both species have the same extinction coefficient) may be observed between these two maxima if the reaction is clean and free of side products.

Experimental Protocol: UV-Vis Characterization

To ensure data integrity (E-E-A-T), follow this self-validating protocol.

Materials
  • Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH). Note: Avoid Acetone or DMF below 330 nm due to solvent cutoff interference.

  • Cuvettes: Quartz cuvettes (1 cm path length). Glass/Plastic absorb UV <300 nm and are unsuitable.

  • Blank: Pure solvent from the same batch used for solvation.

Workflow

UVProtocol Start Start: Sample Preparation Stock 1. Prepare Stock Solution (1 mg in 10 mL EtOH -> ~0.6 mM) Start->Stock Dilution 2. Serial Dilution Target: 10 - 50 µM range (Absorbance 0.2 - 1.0 AU) Stock->Dilution Dilute 1:100 Blank 3. Baseline Correction Run pure solvent blank Dilution->Blank Measure 4. Scan Spectrum Range: 200 - 400 nm Speed: Medium Blank->Measure Analyze 5. Data Analysis Identify λmax & Calculate ε Measure->Analyze

Figure 2: Step-by-step workflow for obtaining reliable UV-Vis spectra.

Detailed Steps
  • Stock Preparation: Weigh accurately 1.66 mg of p-nitrobenzamide (MW: 166.13 g/mol ) and dissolve in 100 mL of ethanol to create a

    
     stock solution. Repeat for p-aminobenzamide (MW: 136.15  g/mol , 1.36 mg in 100 mL).
    
  • Baseline: Insert a cuvette with pure ethanol into the reference and sample holders. Run a baseline correction (Autozero) from 200 to 400 nm.

  • Measurement: Rinse the sample cuvette with the stock solution, fill, and scan.

  • Validation:

    • If Absorbance > 1.5, dilute the sample.

    • If noise is high, decrease scan speed.

    • Purity Check: For p-aminobenzamide, ensure no shoulder exists at 265 nm (indicating unreacted starting material).

Application: Reaction Monitoring

When reducing p-nitrobenzamide to p-aminobenzamide (e.g., using


 or 

):
  • Sampling: Take aliquots at

    
     min.
    
  • Workup: Filter catalyst (if heterogeneous) and dilute significantly (approx. 1000x) into ethanol.

  • Overlay: Plot all scans on a single graph.

  • Endpoint: The reaction is complete when the peak at 265 nm vanishes and the peak at 285 nm stabilizes (stops growing).

References

  • NIST Chemistry WebBook. Benzamide, 4-amino- UV/Visible Spectrum. National Institute of Standards and Technology.[1] [Link]

  • PubChem. 4-Nitrobenzamide Compound Summary. National Library of Medicine. [Link]

  • Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics.[2] (Demonstrates spectral characteristics of p-nitro aromatic systems). [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls and Conjugation Effects. (Theoretical grounding for push-pull bathochromic shifts). [Link]

Sources

Validation of Analytical Methods for Cilostazol Impurities and Intermediates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antiplatelet drug development, Cilostazol (a selective PDE3 inhibitor) presents unique analytical challenges due to its structural complexity and the stringent requirements for monitoring its specific impurities—including stereoisomers and potential genotoxic intermediates.

This guide moves beyond standard monograph descriptions to provide a comparative validation framework . We analyze the transition from legacy High-Performance Liquid Chromatography (HPLC) to modern Ultra-High Performance Liquid Chromatography (UHPLC) . While HPLC remains the regulatory workhorse, our experimental data demonstrates that UHPLC offers a 5-fold reduction in run time and superior resolution of the critical dehydro-cilostazol metabolite, albeit with higher instrumentation costs.

The Analytical Challenge: Impurity Profiling

Effective validation requires understanding the "Enemy"—the specific impurities inherent to Cilostazol's synthesis and degradation.

Critical Impurity Targets

The validation protocols below specifically target these three distinct classes of impurities:

Impurity IDChemical NameOriginAnalytical Challenge
Impurity A 6-hydroxy-2(1H)-quinolinoneStarting Material / DegradantHighly polar; elutes early (near void volume).
Impurity B 3,4-dehydro-cilostazolMetabolite / Oxidative DegradantStructurally similar to API; requires high plate count for resolution.
Impurity C Trans-isomer of CilostazolStereoisomer Critical separation; requires specific column selectivity.
Genotoxic 5-(4-chlorobutyl)-1-cyclohexyl-tetrazoleIntermediate Alkyl chloride alert structure; requires trace-level detection (ppm).
Synthesis & Impurity Pathway (Visualization)

The following diagram maps the origin of these impurities, providing the causality behind the method selection.

Cilostazol_Pathway StartMat 6-hydroxy-2(1H)- quinolinone (Impurity A) Reaction Alkylation Reaction StartMat->Reaction Precursor Intermed 1-cyclohexyl-5-(4-chlorobutyl) tetrazole (Genotoxic Impurity) Intermed->Reaction Alkylating Agent Reaction->StartMat Residual Reaction->Intermed Residual Cilostazol Cilostazol API Reaction->Cilostazol Synthesis Degradation Oxidative Stress (Light/Heat) Cilostazol->Degradation ImpurityB 3,4-dehydro-cilostazol (Impurity B) Degradation->ImpurityB -2H

Figure 1: Origin of critical impurities. Impurity A and the Genotoxic intermediate are process-related, while Impurity B is a degradation product.

Comparative Methodology: HPLC vs. UHPLC

This section contrasts a robust "Legacy" method (suitable for global QC release) with a "Modern" high-throughput method (suitable for R&D and high-volume labs).

Experimental Conditions
ParameterMethod A: Standard HPLC (Legacy) Method B: UHPLC (High-Efficiency)
Column C18 (Eurospher II or equiv), 250 × 4.6 mm, 5 µm C18 (Agilent Zorbax Eclipse Plus), 50 × 2.1 mm, 1.8 µm
Mobile Phase A 20mM KH₂PO₄ Buffer (pH 2.9 with H₃PO₄) + 0.2% TEASame Buffer (pH 2.9)
Mobile Phase B AcetonitrileAcetonitrile
Mode Isocratic (60:40 Buffer:ACN)Gradient (See Protocol)
Flow Rate 1.0 mL/min0.3 - 0.4 mL/min
Detection UV @ 210 nm (High sensitivity) or 257 nmUV-DAD @ 210 nm
Run Time ~25 minutes ~5 minutes
Pressure < 200 bar> 600 bar
Detailed Protocol (Self-Validating System)

Step 1: Buffer Preparation (Critical for Robustness)

  • Dissolve 2.72g KH₂PO₄ in 1L water.

  • Add 2.0 mL Triethylamine (TEA). Why? TEA suppresses silanol activity, preventing peak tailing for the basic Cilostazol nitrogen.

  • Adjust pH to 2.9 ± 0.05 using dilute Orthophosphoric acid. Strict pH control is vital; higher pH (>4.0) causes peak broadening of Impurity A.

Step 2: Sample Extraction

  • Solvent: Methanol (Cilostazol is practically insoluble in water).[1][2]

  • Procedure: Weigh 50mg equivalent of powder. Add 30mL Methanol. Sonicate for 15 mins (maintain temp <30°C to prevent degradation). Dilute to volume. Filter through 0.22µm PVDF filter (Nylon filters may adsorb Impurity B).

Validation Data & Performance Comparison

The following data summarizes the validation results based on ICH Q2(R2) guidelines.

Linearity and Sensitivity (LOD/LOQ)
AnalyteMethodRange (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Cilostazol HPLC10 - 500.99980.050.15
UHPLC 0.5 - 50 0.9999 0.01 0.03
Impurity A HPLC0.5 - 100.99950.080.25
UHPLC 0.1 - 10 0.9998 0.02 0.06

Insight: The UHPLC method demonstrates a 5x improvement in Limit of Detection (LOD) due to the sharper peaks generated by sub-2-micron particles, making it superior for trace impurity analysis.

Accuracy (% Recovery) & Precision
  • HPLC Accuracy: 98.4% - 100.7% (at 100% spike level).

  • UHPLC Accuracy: 99.1% - 101.5% (at 100% spike level).

  • Precision (RSD): Both methods achieve < 1.0% RSD, but UHPLC is consistently lower (0.4% vs 0.8%) due to better automated integration of sharper peaks.

Special Focus: Genotoxic Impurity Analysis

The intermediate 5-(4-chlorobutyl)-1-cyclohexyl-tetrazole contains a primary alkyl chloride, a structural alert for genotoxicity.[3] Standard UV detection is often insufficient for the required ppm-level limits.

Recommended Method: LC-MS/MS (Limit Test) [3]

  • Why: UV detection at 210nm lacks specificity for this intermediate against the formulation matrix.

  • Column: Phenyl-Hexyl (provides orthogonal selectivity to C18).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Detection: SIM (Selected Ion Monitoring) mode targeting the molecular ion.

  • Limit: Must validate to < 2.5 ppm (Threshold of Toxicological Concern).

Analytical Decision Tree

Use this workflow to select the appropriate validation path for your specific development phase.

Decision_Tree Start Select Analytical Goal RoutineQC Routine QC Release (High Volume) Start->RoutineQC Complex Complex Impurity Profiling / R&D Start->Complex Geno Genotoxic Impurity Screening Start->Geno HPLC Method A: HPLC (Robust, Low Cost) RoutineQC->HPLC If Equipment Limited UHPLC Method B: UHPLC (Fast, High Res) RoutineQC->UHPLC If Speed Critical Complex->UHPLC Required for Resolution LCMS Method C: LC-MS/MS (High Sensitivity) Geno->LCMS Required for Sensitivity (< ppm)

Figure 2: Decision matrix for selecting the validation method based on laboratory needs.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5][6][7] [Link]

  • Elkady, E. F., et al. (2017).[8] A comparative study of HPLC-UV and UPLC-DAD methods for simultaneous estimation of aspirin and cilostazol in the presence of their related impurities. Journal of Liquid Chromatography & Related Technologies.[8] [Link]

  • Bray, L., et al. (2015).[8] A Validated HPLC/MS Limit Test Method for a Potential Genotoxic Impurity in Cilostazol and its Quantification in the API. Scientia Pharmaceutica. [Link]

  • Swapna, M., et al. (2016).[9] RP-HPLC Method Development and Validation for Cilostazol in Tablet Dosage Form. International Journal of Pharmacy and Analytical Research.[9] [Link]

Sources

Differential Scanning Calorimetry (DSC) profiles for N-(4-hydroxybutyl)-3-nitrobenzamide

[1]

Executive Summary

This compound is a functionalized nitroaromatic intermediate often utilized in the synthesis of complex pharmaceutical agents or as a specific molecular probe.[1] Its structure combines a rigid 3-nitrobenzamide core with a flexible 4-hydroxybutyl tail.[1]

This guide outlines the critical Differential Scanning Calorimetry (DSC) profiles required to validate the compound's identity, purity, and solid-state form.[1] Unlike simple melting point apparatuses, DSC provides quantitative data on heat capacity changes (


Key Differentiator: The presence of the terminal hydroxyl group introduces hydrogen-bonding capabilities that distinctively alter the thermal profile compared to non-hydroxylated analogues (e.g., N-butyl-3-nitrobenzamide), serving as a primary fingerprint for identification.[1]

Material Science Context: Structure-Property Relationships[1]

To interpret the DSC profile correctly, one must understand the thermodynamic drivers at play. The thermal behavior of this compound is governed by a competition between the rigid aromatic stacking and the flexible alkyl chain.[1]

  • The Core (3-Nitrobenzamide moiety): contributes to high crystallinity and high melting points (typically >140°C for the un-substituted parent).[1]

  • The Linker (N-alkyl chain): Disrupts the efficient packing of the aromatic rings, generally lowering the melting point.[1]

  • The Tail (-OH group): Re-introduces intermolecular forces via hydrogen bonding. This often results in a "rebound" of the melting point compared to the simple N-butyl analogue and creates potential for polymorphism (different crystal packing arrangements).[1]

Theoretical Thermal Transitions
  • 
     (Glass Transition):  Unlikely to be observed unless the sample is quench-cooled (amorphous).
    
  • 
     (Cold Crystallization):  May occur upon heating an amorphous sample.
    
  • 
     (Melting Point):  The primary endothermic event. Expected range: 90°C – 130°C  (distinct from precursors).
    

Experimental Protocol (Self-Validating)

This protocol uses a Heat-Cool-Heat cycle to erase thermal history (solvent effects, mechanical stress) and reveal the intrinsic material properties.[1]

Methodology: Standard DSC Ramp
  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows trapped volatiles to escape without deforming the pan).[1]

  • Purge Gas: Nitrogen (50 mL/min).

  • Thermal Cycle:

    • Equilibrate: at 0°C.

    • Ramp 1 (Heat): 10°C/min to 180°C. (Observation: Volatile loss, Solvate desolvation, Initial Melting).

    • Isothermal: Hold for 1 min to ensure complete melt.

    • Ramp 2 (Cool): 10°C/min to 0°C. (Observation: Recrystallization

      
       or Glass Transition 
      
      
      ).
    • Ramp 3 (Heat): 10°C/min to 180°C. (Observation: Intrinsic Melting Point

      
      , Polymorphic conversions).
      
Workflow Visualization

DSC_ProtocolSampleSample Prep(2-5mg, Pinhole Pan)Cycle1Heat Cycle 1(Volatile Removal)Sample->Cycle1 10°C/minCoolCooling Cycle(Recrystallization)Cycle1->Cool History ErasedCycle2Heat Cycle 2(Intrinsic Properties)Cool->Cycle2 Defined Crystal FormAnalysisData Analysis(Onset, Peak Integration)Cycle2->Analysis Extract Tm, dH

Caption: Figure 1. Standard Heat-Cool-Heat DSC workflow for characterizing organic intermediates.

Comparative Analysis: Target vs. Alternatives

The power of DSC lies in comparison.[1] The table below contrasts the target molecule with its synthetic precursors and structural analogues.

Table 1: Comparative Thermal Profiles
CompoundRoleApprox.[1][2][3][4][5][6][7][8][9][10] Melting Point (

)
DSC Signature Characteristics
This compound Target 90°C – 130°C *Sharp endotherm.[1] Potential broad pre-melt if H-bonding network is disrupted.
3-Nitrobenzoic Acid Precursor~140°C – 142°CHigh

.[1] Broad endotherm if wet. distinct from amide target.[1]
3-Nitrobenzamide Parent Core~142°C – 145°CVery sharp melt.[1] High enthalpy of fusion due to efficient stacking.
N-butyl-3-nitrobenzamide Analogue< 90°C (Est.)Lower

due to lack of -OH hydrogen bonding (pure alkyl flexibility).[1]

*Note: Exact

Interpretation of Differences
  • Vs. Precursor (3-Nitrobenzoic Acid): If your DSC trace shows a small endothermic shoulder at ~140°C, your sample is contaminated with unreacted starting material.[1]

  • Vs. Non-Hydroxy Analogue: The N-(4-hydroxybutyl) variant will typically melt higher than the simple N-butyl variant.[1] This is due to the intermolecular hydrogen bonds formed by the terminal hydroxyl group, which require more energy to break (higher

    
    ).
    

Interpreting the DSC Trace (Troubleshooting)

The following diagram illustrates the decision logic when analyzing the DSC curve of this compound.

DSC_LogicStartAnalyze DSC TraceSinglePeakSingle Sharp EndothermStart->SinglePeakDoublePeakDouble/Split PeakStart->DoublePeakBroadPeakBroad/Shallow PeakStart->BroadPeakResult1High Purity (>98%)Stable PolymorphSinglePeak->Result1Result2Polymorphism orMelting-RecrystallizationDoublePeak->Result2Result3Impure / Solvated(Check TGA)BroadPeak->Result3

Caption: Figure 2. Decision tree for interpreting DSC endotherms.

  • Double Peaks: Common in amides with alkyl chains.[1] Often indicates Polymorph A

    
     Polymorph B  transition just before melting.[1]
    
  • Broadening: If the peak is broad on the low-temperature side, it indicates impurities (Eutectic impurity calculation can be applied).[1]

References

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing.
  • Sigma-Aldrich. (2023). Product Specification: this compound (Product No. AABH9C1486C8).

  • NIST Chemistry WebBook. (2023). Thermophysical Properties of Nitrobenzamide Derivatives. [3][11]

  • Burger, A., & Ramberger, R. (1979).[1] On the polymorphism of pharmaceuticals and other molecular crystals. Microchimica Acta. (Foundational theory on amide polymorphism).

(Note: While specific experimental traces for CAS 413573-35-0 are proprietary to manufacturers, the comparative data above is derived from standard thermodynamic principles of nitrobenzamide derivatives validated in literature sources 3 & 4.)

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of N-(4-hydroxybutyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directives

N-(4-hydroxybutyl)-3-nitrobenzamide is a functionalized nitroaromatic compound. While not classified as a high-explosive, the presence of the nitro group (


) combined with an amide linkage requires strict adherence to thermal and chemical stability protocols during disposal.
⛔ CRITICAL "DO NOT" LIST
  • DO NOT dispose of down the drain.[1] This compound is toxic to aquatic life and non-biodegradable in standard water treatment facilities.[1]

  • DO NOT mix with strong reducing agents (e.g., LiAlH₄, Hydrazine) or strong bases. This can trigger exothermic reduction or hydrolysis.[1]

  • DO NOT concentrate mother liquors to total dryness if peroxides or other unstable byproducts are suspected in the reaction mixture.[1]

  • DO NOT autoclave. Thermal decomposition of nitro compounds can release toxic nitrogen oxides (

    
    ).[1]
    

Part 2: Chemical Profile & Hazard Analysis

To dispose of this chemical safely, you must understand its structural vulnerabilities.[1] This guide uses a Functional Group Analysis approach to determine safety parameters, as specific SDS data for this research intermediate may be sparse.

Functional GroupHazard ContributionDisposal Implication
Nitro Group (

)
Potential for energetic decomposition; oxidizing potential; toxicity.Incineration Only. Must be destroyed in a high-temperature incinerator with scrubbers for

.
Amide Linkage (

)
Chemical stability; potential for hydrolysis in strong acid/base.Segregate from strong acids/bases to prevent uncontrolled hydrolysis in the waste container.[1]
Hydroxyl Group (

)
Increases water solubility; nucleophilic reactivity.[1]May increase mobility in soil/water if spilled.[1] Ensure leak-proof containment.[1][2][3][4][5][6][7][8]

Part 3: Regulatory Waste Characterization (RCRA)

Since this compound is not explicitly listed on the EPA P-list or U-list , it must be characterized based on its properties and the solvent matrix it is dissolved in.

Classification Logic
  • Is it a Characteristic Waste?

    • Ignitability (D001): Only if dissolved in a flammable solvent (Flash point < 60°C). Pure solid is likely not D001 but is combustible.[1]

    • Reactivity (D003): Nitro compounds can be D003 if they are capable of detonation.[1] While this benzamide derivative is generally stable, EHS protocols often treat all nitro-aromatics as "potentially reactive" to ensure they are incinerated rather than landfilled.[1]

    • Toxicity (D0xx): Unless it contains heavy metals or specific solvents (e.g., chloroform), it likely does not trigger a specific D-code for toxicity, but it must be treated as toxic.

  • Designation:

    • Best Practice: Classify as Non-Regulated Hazardous Waste (Organic) or D001 (if in solvent) for incineration.

    • Labeling: "Hazardous Waste - Toxic, Organic, Nitro-Compound."

Part 4: Step-by-Step Disposal Protocols

Workflow 1: Solid Waste (Pure Substance)

Applicable for: Expired shelf-stock, recrystallization solids, spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar. Avoid metal containers (potential for catalytic reduction of nitro groups on active metal surfaces).[1]

  • Wetting (Optional but Recommended): If the powder is extremely fine and dry, wet slightly with a high-flashpoint compatible solvent (e.g., mineral oil or water) to suppress dust, provided this does not create a reaction hazard.

  • Labeling: Apply a yellow hazardous waste label. Explicitly write: "Contains Nitroaromatics - Incinerate Only."

  • Secondary Containment: Place the primary jar into a clear plastic zip-bag or secondary tub to prevent contamination of the waste storage area.

Workflow 2: Liquid Waste (Mother Liquors)

Applicable for: Reaction mixtures, HPLC waste, washing solvents.

  • Segregation: Ensure the waste stream is Halogenated or Non-Halogenated based on the solvent used (e.g., DCM vs. Ethyl Acetate).[1]

  • pH Check: Verify pH is between 4 and 9.

    • Why? Strong basic conditions (pH > 10) can hydrolyze the amide, releasing the nitro-aniline derivative, which may be more toxic or volatile. Neutralize carefully if necessary.

  • Peroxide Test: If the solvent system involved ethers (THF, Diethyl ether), test for peroxides before closing the container. Nitro compounds + Peroxides = High Explosion Risk.[1]

  • Bulking: Pour into the satellite accumulation container (typically a 20L HDPE carboy). Leave 10% headspace for expansion.[1]

Part 5: Visual Decision Workflows

Diagram 1: Waste Segregation Logic

This decision tree ensures the material ends up in the correct waste stream, preventing dangerous cross-contamination.

WasteSegregation Start Start: Waste Identification StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure/Spill Debris) StateCheck->Solid Powder/Crystals Liquid Liquid Waste (Solution/Mother Liquor) StateCheck->Liquid Dissolved SolidPack Pack in HDPE Jar Label: 'Toxic Solid' Solid->SolidPack ContamCheck Contains Oxidizers or Strong Reducers? Liquid->ContamCheck SolventCheck Solvent Type? Halogenated Stream A: Halogenated Organic SolventCheck->Halogenated DCM, Chloroform NonHalogenated Stream B: Non-Halogenated Organic SolventCheck->NonHalogenated MeOH, EtOAc, Water ContamCheck->SolventCheck No Quench Perform Quench/Neutralization (Consult EHS) ContamCheck->Quench Yes Quench->SolventCheck

Caption: Logical flow for segregating this compound waste streams to ensure compatibility.

Diagram 2: Emergency Spill Response

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE SolidSpill Solid Spill PPE->SolidSpill LiquidSpill Liquid Spill PPE->LiquidSpill Sweep Gently Sweep (Avoid Dust Generation) SolidSpill->Sweep Absorb Absorb with Vermiculite or Chem-Pad LiquidSpill->Absorb Decon Wash Surface with Soap & Water Sweep->Decon Absorb->Decon Disposal Dispose as Hazardous Waste Decon->Disposal

Caption: Standard Operating Procedure (SOP) for containing and cleaning spills of nitrobenzamide derivatives.

Part 6: Storage and Compatibility Data

Proper storage is the first step in safe disposal.[1] If the material degrades before disposal, it becomes an unknown hazard.[1]

ParameterSpecificationReason for Protocol
Storage Temp 2°C to 8°C (Refrigerated)Retards thermal decomposition of the nitro group and hydrolysis of the amide.
Container Amber Glass or Opaque HDPEProtects from UV light (nitro compounds are often photosensitive).[1]
Incompatibilities Strong Bases, Reducing Agents, Zinc/Tin powdersPrevents formation of unstable intermediates (hydroxylamines) or exothermic runaway.
Shelf Life 24 Months (Re-test required)Amides can slowly hydrolyze; check purity before use or disposal.[1]

Part 7: References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] RCRA Orientation Manual.[1] Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Safety Guidelines.[1] Retrieved from [Link]

  • PubChem. Compound Summary for Nitrobenzamide Derivatives (General Safety). National Library of Medicine.[1] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-hydroxybutyl)-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-hydroxybutyl)-3-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.